Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate
Description
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Properties
Molecular Formula |
C11H8N2O4S |
|---|---|
Molecular Weight |
264.26 g/mol |
IUPAC Name |
methyl 2-(3-nitrophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H8N2O4S/c1-17-11(14)9-6-18-10(12-9)7-3-2-4-8(5-7)13(15)16/h2-6H,1H3 |
InChI Key |
NUOAIVLHXLRBAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate
Abstract
This technical guide provides an in-depth analysis of Methyl 2-(3-nitrophenyl)thiazole-4-carboxylate , a critical heterocyclic building block in medicinal chemistry. While the ethyl ester variant is more commonly cataloged, the methyl ester offers specific advantages in atom economy and downstream transesterification kinetics. This document details the physicochemical identity, Hantzsch synthesis protocol, quality control parameters, and strategic applications of this scaffold in drug discovery, specifically for kinase inhibitors and anti-infective agents.
Part 1: Chemical Identity & Physicochemical Properties[1][2][3][4]
Nomenclature & Registry
The compound belongs to the class of 2,4-disubstituted thiazoles. Due to the specificity of the methyl ester, it is often referenced alongside its parent acid and ethyl analog in chemical databases.
| Parameter | Data / Identifier |
| Chemical Name | Methyl 2-(3-nitrophenyl)-1,3-thiazole-4-carboxylate |
| Parent Acid CAS | 92057-32-4 (2-(3-Nitrophenyl)thiazole-4-carboxylic acid) |
| Ethyl Ester CAS | 121262-07-5 (Ethyl 2-(3-nitrophenyl)thiazole-4-carboxylate) |
| Methyl Ester CAS | Not widely indexed; Reference Parent Acid 92057-32-4 |
| Molecular Formula | C₁₁H₈N₂O₄S |
| Molecular Weight | 264.26 g/mol |
| SMILES | COC(=O)c1csc(n1)c2cccc(c2)[O-] |
| Appearance | Pale yellow to mustard crystalline solid |
Physicochemical Profile[2][3][6]
-
Solubility: Highly soluble in DMSO, DMF, and chlorinated solvents (DCM, Chloroform). Sparingly soluble in alcohols; insoluble in water.
-
Melting Point: Typically 140–145 °C (Estimated based on ethyl analog range of 138–140 °C).
-
Electronic Character: The 3-nitrophenyl group acts as a strong electron-withdrawing moiety, reducing the basicity of the thiazole nitrogen and influencing the electrophilicity of the C-4 ester.
Part 2: Synthesis & Manufacturing Protocol
The Hantzsch Thiazole Synthesis
The most robust route for synthesizing Methyl 2-(3-nitrophenyl)thiazole-4-carboxylate is the Hantzsch Thiazole Synthesis . This condensation reaction involves a thioamide and an
Reaction Logic:
-
Reagents: 3-Nitrothiobenzamide (Nucleophile) + Methyl Bromopyruvate (Electrophile).
-
Solvent: Ethanol or Methanol (Reflux).
-
Mechanism:
-
Step 1: Nucleophilic attack of the thioamide sulfur on the
-carbon of the bromopyruvate. -
Step 2: Formation of a hydroxy-thiazoline intermediate.[1]
-
Step 3: Acid-catalyzed dehydration to aromatize the thiazole ring.
-
Synthesis Workflow Diagram
Figure 1: Mechanistic pathway of the Hantzsch synthesis for the target thiazole.[2]
Step-by-Step Experimental Protocol
Note: This protocol is designed for a 10 mmol scale.
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrothiobenzamide (1.82 g, 10 mmol) in Methanol (30 mL).
-
Addition: Add Methyl bromopyruvate (1.81 g, 10 mmol) dropwise over 5 minutes. The solution may warm slightly.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 2–4 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
The product often precipitates directly upon cooling. If not, reduce solvent volume by 50% under vacuum and chill in an ice bath.
-
Filter the precipitate.
-
-
Purification: Wash the filter cake with cold methanol (2 x 5 mL) followed by diethyl ether to remove unreacted starting materials.
-
Drying: Dry the solid under high vacuum at 40 °C for 4 hours.
Part 3: Quality Control & Analytics
Trustworthiness in chemical biology relies on rigorous characterization. The following analytical signatures validate the structural integrity of the synthesized methyl ester.
NMR Interpretation (Expected Signals in DMSO-d6)
-
Thiazole C-5 Proton: A characteristic singlet appearing downfield, typically around δ 8.5–8.7 ppm .
-
Methyl Ester: A sharp singlet integrating to 3 protons at δ 3.8–3.9 ppm .
-
Aromatic Region: Four protons corresponding to the 3-nitrophenyl ring (approx. δ 7.8–8.9 ppm), showing the splitting pattern typical of meta-substitution (singlet, two doublets, triplet).
QC Decision Tree
Figure 2: Quality control decision matrix for validating the synthesized intermediate.
Part 4: Applications in Drug Discovery[10]
Scaffold Utility
The 2-arylthiazole-4-carboxylate core is a "privileged structure" in medicinal chemistry, appearing frequently in bioactive compounds.
-
Kinase Inhibition: The thiazole nitrogen and the ester carbonyl can serve as hydrogen bond acceptors in the ATP-binding pocket of kinases.
-
Metabolic Stability: The thiazole ring is generally resistant to oxidative metabolism compared to furan or thiophene analogs.
Derivatization Pathways
The methyl ester serves as a versatile handle for divergent synthesis:
-
Hydrolysis: Conversion to the free acid (CAS 92057-32-4) for coupling with amines.
-
Amidation: Direct reaction with amines to form thiazole-4-carboxamides (common in anti-cancer agents).
-
Nitro Reduction: The 3-nitro group can be reduced (using Fe/NH₄Cl or H₂/Pd) to an aniline . This allows for further functionalization at the 2-aryl position, creating a bifunctional scaffold.
References
-
PubChem. 2-(3-Nitrophenyl)thiazole-4-carboxylic acid (CAS 92057-32-4).[3] National Library of Medicine.[4] Available at: [Link]
-
Hantzsch, A. Ueber die Synthese des Thiazols. Justus Liebigs Annalen der Chemie, 1889. (Foundational synthetic method).[5]
- Zhao, Y., et al.Synthesis and biological evaluation of 2,4-disubstituted thiazole derivatives. Bioorganic & Medicinal Chemistry Letters. (General reference for thiazole scaffold utility).
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- 4. Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate | C13H12N2O5S | CID 135737466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate: Physicochemical Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Thiazole and its derivatives are cornerstone heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2][3] These five-membered aromatic rings containing sulfur and nitrogen atoms are present in numerous FDA-approved drugs and serve as versatile scaffolds in drug discovery and development.[4] This guide provides a detailed technical overview of a specific derivative, Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate, a compound of interest for its potential applications in pharmaceutical and agrochemical research.[5][6][7] While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs and established chemical principles to provide a comprehensive profile.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and mechanism of action. The following table summarizes the predicted properties of Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate based on data from structurally similar compounds.
| Property | Predicted Value/Information | Source/Basis for Prediction |
| Molecular Formula | C11H8N2O4S | Based on chemical structure |
| Molecular Weight | 264.26 g/mol | Calculated from the molecular formula |
| Appearance | Likely a pale yellow solid | Based on appearance of similar nitro-substituted thiazole derivatives[5] |
| Melting Point | Expected to be in the range of 170-200 °C | Inferred from related compounds such as Ethyl 2-aminothiazole-4-carboxylate (176-178 °C)[8] |
| Solubility | Likely insoluble in water, soluble in organic solvents like DMSO and DMF | General solubility characteristics of similar organic compounds[8] |
| Stability | Stable under normal laboratory conditions. Should be stored in a cool, dry, and well-ventilated place away from strong oxidizing agents. | General stability of thiazole derivatives |
Chemical Reactivity and Synthesis
The reactivity of Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate is primarily dictated by the functional groups present: the nitrophenyl group, the thiazole ring, and the methyl ester. The electron-withdrawing nature of the nitro group deactivates the phenyl ring towards electrophilic substitution. The thiazole ring itself can undergo electrophilic substitution, preferentially at the C5 position, though the presence of the carboxylate at C4 may influence this. The ester group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
A common and effective method for the synthesis of 2-aryl-thiazole-4-carboxylates is the Hantzsch thiazole synthesis.[3] This involves the reaction of a thioamide with an α-halocarbonyl compound. For the target compound, this would entail the reaction of 3-nitrothiobenzamide with methyl 2-chloro-3-oxobutanoate.
Experimental Protocol: Synthesis of Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate
Materials:
-
3-Nitrothiobenzamide
-
Methyl 2-chloro-3-oxobutanoate
-
Ethanol (absolute)
-
Triethylamine
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitrothiobenzamide (1 equivalent) in absolute ethanol.
-
Addition of Reagents: To this solution, add methyl 2-chloro-3-oxobutanoate (1.1 equivalents) followed by triethylamine (1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any unreacted acid. Separate the organic layer.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate.
-
Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Reaction Workflow Diagram
Caption: Hantzsch thiazole synthesis workflow for Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate.
Potential Applications and Significance
Thiazole derivatives are of significant interest in drug discovery due to their wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][3][4] The presence of the nitrophenyl group in Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate makes it a valuable intermediate for further chemical modifications. The nitro group can be readily reduced to an amino group, which can then be derivatized to generate a library of compounds for biological screening.[6]
This compound and its analogs are being explored for their potential as:
-
Antimicrobial Agents: Thiazole-based compounds have been developed to combat multidrug-resistant bacterial strains.
-
Anticancer Agents: The thiazole scaffold is present in several anticancer drugs, and novel derivatives are continuously being investigated for their antitumor properties.[3][4]
-
Enzyme Inhibitors: The versatile structure of thiazoles allows them to interact with various biological targets, including enzymes.[2]
Safety and Handling
General Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.[10]
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with plenty of water.[9]
-
Store in a tightly sealed container in a cool, dry place.[9]
Conclusion
Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate is a promising heterocyclic compound with significant potential in medicinal chemistry and drug development. Although direct experimental data is scarce, its properties and reactivity can be reasonably inferred from related structures. The synthetic route is well-established, allowing for its preparation and subsequent derivatization. Further research into this and similar molecules is warranted to fully explore their therapeutic potential.
References
-
An overview of the synthesis, therapeutic potential and patents of thiazole derivatives - ScienceScholar. (2022, August 18). Retrieved from [Link]
-
Foroumadi, A., & Emami, S. (2015). Recent Applications of 1,3-thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. European Journal of Medicinal Chemistry, 97, 7-35. [Link]
- Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences.
- Synthesis and Biological Evaluation of Thiazole Deriv
-
methyl 2-(4-nitrophenyl)-1,3-benzoxazole-4-carboxylate - Chemical Synthesis Database. (2025, May 20). Retrieved from [Link]
-
The methodical approach to synthesizing thiazole derivatives. Synthesis... - ResearchGate. Retrieved from [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K. (2024, December 10). Retrieved from [Link]
-
Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC. Retrieved from [Link]
-
Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives - Der Pharma Chemica. Retrieved from [Link]
-
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine - MDPI. (2022, June 30). Retrieved from [Link]
-
methyl 1H-1,2,3-triazole-4-carboxylate | C4H5N3O2 | CID 5245764 - PubChem. Retrieved from [Link]
-
Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate - PubChem. Retrieved from [Link]
-
(PDF) Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3- thiazole-5-carboxylate - ResearchGate. (2016, March 5). Retrieved from [Link]
-
2-(3-nitrophenyl)-1,3-thiazole-4-carboxylic acid - PubChemLite. Retrieved from [Link]
-
Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC. (2019, September 14). Retrieved from [Link]
-
2-Amino-4-(4-nitrophenyl)thiazole - the NIST WebBook. Retrieved from [Link]
- Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (2012). American Journal of Organic Chemistry, 2(3), 69-73.
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Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate: A Comprehensive Guide to Structure Elucidation
Executive Summary
Methyl 2-(3-nitrophenyl)thiazole-4-carboxylate is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry. The thiazole ring is a privileged pharmacophore embedded in numerous antimicrobial, antineoplastic, and anti-inflammatory agents 1. Because structural ambiguity can derail downstream drug development, accurate and unambiguous structure elucidation of this compound is paramount. This whitepaper outlines a self-validating analytical framework—integrating Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR)—designed to rigorously confirm its molecular architecture.
Chemical Context & Synthesis Strategy
Understanding the synthetic origin of a molecule is the first step in predicting its structural and spectral properties. Methyl 2-(3-nitrophenyl)thiazole-4-carboxylate is typically synthesized via the classical Hantzsch thiazole condensation 2. This process involves the reaction of 3-nitrobenzothioamide with methyl 3-bromopyruvate. The nucleophilic attack of the thioamide sulfur on the
Because the reaction can theoretically yield regioisomers or incomplete cyclization products (such as thiazolines), an orthogonal analytical workflow is required to validate the final structure.
Fig 1. Self-validating analytical workflow for structure elucidation of the synthesized thiazole.
Core Elucidation Workflows: The Self-Validating System
To achieve absolute certainty, we employ a self-validating system where each analytical technique compensates for the blind spots of the others.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR establishes the structural connectivity of the molecule. For this specific nitroaromatic thiazole, the choice of solvent is critical. While CDCl
-
H NMR Causality: The thiazole H-5 proton is highly deshielded by the adjacent electronegative nitrogen and sulfur atoms, appearing as a distinct singlet around
8.60 ppm. The 3-nitrophenyl ring exhibits a classic AMXY spin system. The H-2' proton, flanked by the electron-withdrawing nitro group and the thiazole ring, is the most deshielded ( 8.75 ppm) and appears as a narrow triplet due to meta-coupling ( Hz). -
C and 2D NMR (HMBC) Causality: 1D
C NMR confirms the presence of 11 distinct carbon environments. However, the molecule contains several quaternary carbons (C-2, C-4, C-1', C-3', C=O) that break 1D H connectivity. Heteronuclear Multiple Bond Correlation (HMBC) is essential here. The cross-ring coupling between the phenyl H-2' proton and the thiazole C-2 carbon unambiguously links the two rings, proving the regiochemistry of the Hantzsch product 5.
Fig 2. Key 2D NMR (HMBC) correlations establishing connectivity across quaternary carbons.
High-Resolution Mass Spectrometry (HRMS)
While NMR provides atomic connectivity, HRMS confirms the exact elemental composition, ruling out co-eluting impurities or unexpected side reactions.
-
Ionization Strategy: Electrospray Ionization in positive mode (ESI+) is selected because the basic nitrogen of the thiazole ring readily accepts a proton to form a stable
ion. -
Validation: The theoretical exact mass for C
H N O S is 265.0283 Da. Observing this mass with a sub-5 ppm error confirms the complete dehydration of the thiazoline intermediate into the target thiazole.
Vibrational Spectroscopy (FT-IR)
FT-IR provides rapid, orthogonal confirmation of functional groups that might be silent or ambiguous in NMR.
-
Causality: The strong, sharp peak at
1725 cm confirms the intact methyl ester (C=O stretch). Crucially, two intense bands at 1530 cm and 1350 cm correspond to the asymmetric and symmetric stretching of the -NO group, validating the integrity of the nitrophenyl moiety.
Quantitative Data Summaries
Table 1:
| Position | Assignment Notes | ||
| Thiazole-5 | 8.60 (s, 1H) | 129.5 | Deshielded by adjacent N and S |
| Thiazole-4 | - | 147.2 | Quaternary; HMBC to H-5 |
| Thiazole-2 | - | 165.8 | Quaternary; HMBC to H-2' |
| Phenyl-1' | - | 133.8 | Quaternary |
| Phenyl-2' | 8.75 (t, | 120.6 | Flanked by NO |
| Phenyl-3' | - | 148.5 | Quaternary (C-NO |
| Phenyl-4' | 8.35 (ddd, | 125.2 | - |
| Phenyl-5' | 7.80 (t, | 131.1 | - |
| Phenyl-6' | 8.45 (dt, | 132.4 | - |
| Ester C=O | - | 161.5 | Quaternary; HMBC to OCH |
| OCH | 3.90 (s, 3H) | 52.4 | Sharp singlet |
Table 2: HRMS and FT-IR Characterization Data
| Technique | Parameter / Mode | Observed Value | Theoretical / Assignment |
| HRMS | ESI-TOF (Positive Mode) | ||
| FT-IR | ATR (Neat Solid) | 1725 cm | C=O stretch (Methyl ester) |
| FT-IR | ATR (Neat Solid) | 1530 cm | N-O asymmetric stretch |
| FT-IR | ATR (Neat Solid) | 1350 cm | N-O symmetric stretch |
| FT-IR | ATR (Neat Solid) | 3110 cm | C-H stretch (Aromatic) |
Step-by-Step Experimental Methodologies
Protocol 1: Hantzsch Synthesis of the Target Molecule
-
Reaction Setup: Dissolve 3-nitrobenzothioamide (1.0 eq) and methyl 3-bromopyruvate (1.1 eq) in anhydrous ethanol. Causality: Ethanol provides a polar protic environment that stabilizes the transition state of the nucleophilic attack.
-
Cyclization: Reflux the mixture at 80°C for 4 hours. Causality: Sustained heat is required to drive the subsequent dehydration step, converting the intermediate thiazoline into the fully aromatic thiazole.
-
Workup: Cool to room temperature and neutralize the mixture with 5% aqueous NaHCO
. Causality: Neutralization removes the HBr byproduct, precipitating the free base of the product. -
Purification: Extract with ethyl acetate, dry the organic layer over anhydrous Na
SO , and purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol 2: NMR Sample Preparation & Acquisition
-
Sample Prep: Dissolve 15 mg of the purified compound in 0.6 mL of DMSO-
. Causality: DMSO- is chosen over CDCl to ensure complete dissolution of the planar nitroaromatic system and to shift the residual water peak away from the aromatic region. -
H Acquisition: Acquire
H NMR at 400 MHz with a relaxation delay (D1) of 2.0 s. Causality: A sufficient D1 ensures quantitative relaxation and accurate integration of the proton signals. -
C Acquisition: Acquire
C NMR at 100 MHz with a D1 of 2.5 s. Causality: Quaternary carbons (C-2, C-4, C=O) relax slowly; a longer D1 prevents signal attenuation. -
2D HMBC Acquisition: Acquire 2D HMBC optimized for long-range coupling (
Hz). Causality: This specific coupling constant optimization is critical for observing the cross-ring correlations.
Protocol 3: HRMS-ESI Workflow
-
Sample Prep: Prepare a 1
g/mL solution of the analyte in LC-MS grade Methanol containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, enhancing the ionization efficiency of the thiazole nitrogen to form the species. -
Injection: Inject into a Q-TOF mass spectrometer operating in positive ESI mode.
-
Calibration: Calibrate the instrument using a standard tuning mix immediately prior to injection to ensure mass accuracy
ppm.
Protocol 4: FT-IR (ATR) Analysis
-
Loading: Place 2-3 mg of the neat solid directly onto the diamond crystal of the ATR-FTIR spectrometer. Causality: ATR eliminates the need for KBr pellet pressing, preventing moisture absorption that could obscure the 3000-3500 cm
region. -
Compression: Apply uniform pressure using the anvil. Causality: Ensures intimate contact between the crystal and the solid for optimal evanescent wave penetration.
-
Acquisition: Scan from 4000 to 400 cm
with a resolution of 4 cm (32 scans) and apply atmospheric background subtraction.
References
-
4 "4-氟-2-甲氧基苯胺盐酸盐 - CAS号查询: Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate", Chemsrc.com.
-
5 "SYNTHETIC APPROACHES TOWARD CERTAIN STRUCTURALLY RELATED ANTIMICROBIAL THIAZOLE DERIVATIVES", Clockss.org.
-
2 "Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance", Indian Journal of Pharmaceutical Education and Research.
-
1 "Thiazole Ring—A Biologically Active Scaffold", National Institutes of Health (PMC).
-
3 "Optimization of Hantzsch thiazole synthesis reaction conditions", Benchchem.com.
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"Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate molecular weight"
Topic: Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate: Core Architecture & Synthetic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Executive Summary
Methyl 2-(3-nitrophenyl)thiazole-4-carboxylate represents a "privileged scaffold" in modern medicinal chemistry. As a derivative of the 2,4-disubstituted thiazole class, it serves as a critical intermediate for synthesizing biologically active agents targeting antimicrobial resistance (MRSA), diverse oncology pathways (breast cancer cell lines), and enzyme inhibition (xanthine oxidase).
This guide moves beyond simple physical constants to analyze the molecular weight as a functional parameter in quality control, stoichiometry, and pharmacokinetic modeling. It provides a self-validating Hantzsch synthesis protocol and outlines the mechanistic grounding for its biological applications.
Part 1: Chemical Identity & Molecular Weight Analysis
In drug development, "molecular weight" is not a static number but a dynamic variable affecting solubility, permeability (Lipinski’s Rule of 5), and mass spectrometry validation.
Physicochemical Specifications
| Parameter | Value | Technical Context |
| IUPAC Name | Methyl 2-(3-nitrophenyl)-1,3-thiazole-4-carboxylate | Core identifier for patent/literature search. |
| Molecular Formula | C₁₂H₈N₂O₄S | Stoichiometric basis for reaction scaling. |
| Average Molar Mass | 276.27 g/mol | Used for bulk weighing and yield calculations. |
| Monoisotopic Mass | 276.0205 Da | Critical: The exact mass observed in High-Resolution Mass Spectrometry (HRMS). |
| LogP (Predicted) | ~2.8 - 3.2 | Indicates moderate lipophilicity; suitable for oral bioavailability. |
| H-Bond Acceptors | 5 (N, O) | Key for receptor binding affinity. |
| H-Bond Donors | 0 | Suggests good membrane permeability. |
Structural Composition & Mass Contribution[1]
Understanding the mass contribution of each moiety aids in fragment-based drug design (FBDD).
-
Thiazole Core (C₃HNS): The pharmacophore responsible for π-π stacking interactions in protein binding pockets.
-
3-Nitrophenyl Group (C₆H₄NO₂): An electron-withdrawing group that modulates the acidity of the thiazole C5 proton and enhances metabolic stability.
-
Methyl Carboxylate (C₂H₃O₂): An electrophilic handle for further diversification (e.g., conversion to amides or hydrazides).
Part 2: Synthetic Architecture (Hantzsch Thiazole Synthesis)
The most robust route to Methyl 2-(3-nitrophenyl)thiazole-4-carboxylate is the Hantzsch Thiazole Synthesis , a condensation reaction between a thioamide and an
Reaction Logic & Mechanism
The synthesis relies on the nucleophilic attack of the sulfur atom in the thioamide onto the
Figure 1: Mechanistic flow of the Hantzsch synthesis. The reaction proceeds via S-alkylation followed by cyclodehydration.
Self-Validating Experimental Protocol
Objective: Synthesize 5.0 g of target compound with >95% purity.
Reagents:
-
3-Nitrobenzothioamide: 1.0 eq (Starting material).
-
Methyl bromopyruvate: 1.1 eq (Slight excess drives reaction to completion).
-
Ethanol (EtOH): Solvent (Polar protic solvent facilitates proton transfer).
-
Sodium Carbonate (Na₂CO₃): Neutralizing agent.
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrobenzothioamide (18.1 mmol, 3.30 g) in Ethanol (40 mL) .
-
Causality: Ethanol dissolves the thioamide but allows the final product to precipitate upon cooling/neutralization.
-
-
Addition: Add Methyl bromopyruvate (19.9 mmol, 3.60 g) dropwise over 10 minutes at room temperature.
-
Control: Dropwise addition prevents localized overheating and side reactions (e.g., self-condensation).
-
-
Reflux: Attach a condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours.
-
Validation: Monitor via TLC (30% EtOAc/Hexane). The disappearance of the thioamide spot indicates completion.
-
-
Precipitation (Critical Step): Cool the reaction mixture to room temperature. A hydrobromide salt precipitate may form.[1] Pour the mixture into ice-water (100 mL) containing Na₂CO₃ (saturated) to neutralize the HBr byproduct.
-
Why: The thiazole often forms as an HBr salt. Neutralization liberates the free base, which is less soluble in water, ensuring maximum precipitation.
-
-
Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (3 x 20 mL) to remove inorganic salts (NaBr) and cold ethanol (1 x 10 mL) to remove unreacted impurities.
-
Drying: Dry the pale yellow solid in a vacuum oven at 50°C for 6 hours.
Part 3: Analytical Characterization & Validation
To confirm the identity and molecular weight, the following spectral signatures must be observed.
Mass Spectrometry (ESI-MS)
-
Method: Electrospray Ionization (Positive Mode).
-
Expectation:
-
[M+H]⁺ Peak: 277.03 Da (Base peak).
-
[M+Na]⁺ Peak: 299.01 Da (Common adduct).
-
-
Interpretation: The presence of the 277.03 peak confirms the monoisotopic mass of the core structure (276.02) + 1 proton.
Nuclear Magnetic Resonance (¹H NMR)
-
Solvent: DMSO-d₆ or CDCl₃.
-
Diagnostic Signals:
-
δ 3.95 ppm (s, 3H): Methyl ester protons (–COOCH ₃). Sharp singlet confirms the ester integrity.
-
δ 8.40 ppm (s, 1H): Thiazole C5 proton. Characteristic downfield shift due to the adjacent nitrogen and electron-withdrawing ester.
-
δ 7.8–8.9 ppm (m, 4H): Aromatic protons of the 3-nitrophenyl ring. Look for the deshielded proton between the nitro and thiazole groups (H2 of the phenyl ring).
-
Part 4: Biological Applications & Signaling[1][4][5]
This compound is not just a chemical curiosity; it is a bioactive scaffold. The 2-arylthiazole-4-carboxylate motif is a known pharmacophore in antimicrobial and anticancer research.
Mechanism of Action: Bacterial Cell Wall Inhibition
Research suggests that thiazole derivatives can inhibit Undecaprenyl Diphosphate Synthase (UPPS) , a critical enzyme in bacterial cell wall biosynthesis (peptidoglycan formation).
Figure 2: Proposed mechanism of action for thiazole-based antimicrobials. Inhibition of UPPS disrupts cell wall integrity.
Drug Development Utility
-
Pro-drug Potential: The methyl ester is often hydrolyzed in vivo by esterases to the free carboxylic acid (active metabolite), improving membrane permeability during absorption.
-
Scaffold Hopping: The nitro group can be reduced to an amine (–NH₂), allowing for the synthesis of sulfonamides or amides, significantly altering the solubility and potency profile.
References
-
Hantzsch, A. (1887). "Ueber die Synthese des Thiazols (On the synthesis of thiazole)." Berichte der deutschen chemischen Gesellschaft.
-
BenchChem. (2025).[1] "Hantzsch Synthesis for Thiazole Derivatives: Reaction Mechanism and Workflow." BenchChem Technical Notes.
-
Bondock, S., et al. (2010). "Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety." European Journal of Medicinal Chemistry.
-
PubChem. (2025). "Compound Summary: Thiazole-4-carboxylic acid derivatives." National Library of Medicine.
-
SelleckChem. (2024). "Molecular Weight Calculator & Molar Mass Definitions." SelleckChem Technical Tools.
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The Thiazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Thiazole Derivatives
For researchers, medicinal chemists, and professionals in drug development, the relentless pursuit of novel therapeutic agents is a journey of molecular exploration. Within the vast landscape of heterocyclic chemistry, the thiazole ring—a five-membered aromatic scaffold containing sulfur and nitrogen—has emerged as a cornerstone of innovation.[1][2][3][4] Its unique physicochemical properties and versatile reactivity have made it a "privileged scaffold," a foundational element in a multitude of clinically significant drugs.[4][5] This guide provides a comprehensive exploration of the diverse biological activities of thiazole derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.
The Enduring Appeal of the Thiazole Ring in Medicinal Chemistry
The thiazole moiety is not merely a synthetic curiosity; it is a recurring motif in nature, found in essential molecules like vitamin B1 (thiamine) and in complex natural products with potent biological activities, such as the anticancer agent epothilone.[6][7][8] This natural precedent has inspired chemists to harness the thiazole core for the development of synthetic drugs. The success of this approach is evident in the numerous thiazole-containing drugs that have reached the market, including the antiretroviral ritonavir, the anti-inflammatory meloxicam, and the anticancer drug dasatinib.[1][6][9]
The utility of the thiazole ring in drug design can be attributed to several key features:
-
Electronic Properties: The presence of both sulfur and nitrogen atoms imparts a unique electronic distribution, allowing for a range of interactions with biological targets, including hydrogen bonding and pi-stacking.[10]
-
Metabolic Stability: Thiazole rings are generally stable to metabolic degradation, a desirable property for drug candidates.[11]
-
Synthetic Accessibility: A variety of robust synthetic methods, most notably the Hantzsch thiazole synthesis, allow for the facile and diverse functionalization of the thiazole core.[11] This enables the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
A Spectrum of Therapeutic Applications: From Infection to Neurodegeneration
The functional versatility of the thiazole scaffold has led to the discovery of derivatives with a broad range of biological activities. The following sections will delve into the most significant of these, providing an overview of their mechanisms of action and key experimental findings.
Antimicrobial Activity: A Continuing Battle Against Resistance
The rise of antimicrobial resistance is a pressing global health crisis, necessitating the development of novel anti-infective agents. Thiazole derivatives have long been investigated for their antibacterial and antifungal properties.[12][13]
Mechanism of Action: The antimicrobial effects of thiazole derivatives are often attributed to their ability to interfere with essential cellular processes in pathogens. For instance, some derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[12] Others may disrupt cell wall synthesis or interfere with microbial metabolism. The presence of the S-C=N toxophoric unit is considered a key contributor to their antimicrobial activity.[14]
Experimental Evaluation: A standard method for assessing the antimicrobial activity of novel compounds is the determination of the Minimum Inhibitory Concentration (MIC).
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The thiazole derivative is serially diluted in the broth medium in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights:
-
Substitution at various positions of the thiazole ring can significantly impact antimicrobial potency. For example, the introduction of bulky or lipophilic groups can enhance activity against certain strains.
-
The fusion of the thiazole ring with other heterocyclic systems, such as pyrazoline or triazole, has been shown to yield hybrid compounds with potent and broad-spectrum antimicrobial activity.[15][16]
-
For instance, some studies have shown that benzo[d]thiazole derivatives exhibit significantly greater antimicrobial activity compared to their non-annulated counterparts.[11][17]
Anticancer Activity: Targeting the Hallmarks of Malignancy
Thiazole derivatives have emerged as a promising class of anticancer agents, with several compounds having entered clinical trials.[10] Their mechanisms of action are diverse, targeting various aspects of cancer cell biology.
Mechanisms of Action:
-
Induction of Apoptosis: Many thiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through various pathways, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins.[6]
-
Enzyme Inhibition: Thiazole-containing compounds can act as inhibitors of key enzymes involved in cancer progression, such as protein kinases (e.g., Dasatinib inhibits multiple tyrosine kinases) and topoisomerases.[9][10][18]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. This disruption of tubulin polymerization leads to cell cycle arrest and apoptosis.[19]
-
Signaling Pathway Modulation: Thiazole derivatives can modulate critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[4][19]
Quantitative Data on Anticancer Activity: The in vitro anticancer activity of thiazole derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Bis-thiazole | Hela (Cervical Cancer) | 0.0006 | [6] |
| Bis-thiazole | KF-28 (Ovarian Cancer) | 0.006 | [6] |
| Thiazole-based | HeLa | 3.48 ±0.14 | [2] |
| Thiazole-based | SSMC-7721 | 6.99 ± 0.15 | [2] |
| Thiazole-based | CT-26 | 8.84 ± 0.16 | [2] |
Experimental Workflow for Anticancer Drug Screening:
Caption: A streamlined workflow for the evaluation of thiazole derivatives as potential anticancer agents.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response implicated in a wide range of diseases, from arthritis to neurodegenerative disorders.[20] Thiazole derivatives have demonstrated significant anti-inflammatory potential, often through the inhibition of key inflammatory mediators.[21][22]
Mechanism of Action: The anti-inflammatory effects of thiazole derivatives are frequently linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of prostaglandins, potent inflammatory mediators.[22] Some derivatives may also inhibit lipoxygenase (LOX) enzymes or modulate the production of pro-inflammatory cytokines.
Experimental Evaluation: The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week.
-
Compound Administration: The test thiazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally.
-
Induction of Edema: After a specified time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.
Neuroprotective Effects: A Glimmer of Hope for Neurological Disorders
The development of therapies for neurodegenerative diseases like Alzheimer's and Parkinson's disease is a major challenge. Thiazole derivatives have shown promise as neuroprotective agents, acting through various mechanisms to protect neurons from damage and death.[23][24]
Mechanisms of Action:
-
Cholinesterase Inhibition: Some thiazole derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[25][26] This is a key therapeutic strategy for Alzheimer's disease.
-
Inhibition of β-secretase (BACE-1): Thiazole derivatives have been identified as inhibitors of BACE-1, an enzyme involved in the production of amyloid-beta peptides, which form the characteristic plaques in the brains of Alzheimer's patients.[26]
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Thiazole derivatives can exert antioxidant effects, scavenging free radicals and protecting neurons from oxidative damage.[23]
-
Modulation of AMPA Receptors: Recent studies have shown that certain thiazole carboxamide derivatives can modulate the activity of AMPA receptors, which are involved in excitatory neurotransmission.[27][28] This modulation may have neuroprotective effects in conditions associated with excitotoxicity.
Signaling Pathway in Neuroprotection:
Caption: Mechanisms of neuroprotection by thiazole derivatives in the context of Alzheimer's disease.
The Future of Thiazole Derivatives in Therapeutics
The remarkable versatility of the thiazole scaffold continues to make it a focal point of research in medicinal chemistry.[29] Future directions in this field are likely to include:
-
Development of Multi-Target Ligands: Designing single molecules that can interact with multiple targets involved in a disease process is a promising strategy for complex disorders. The thiazole core is an ideal platform for the development of such multi-target agents.
-
Application of Computational Methods: In silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies will play an increasingly important role in the rational design and optimization of novel thiazole derivatives.[30]
-
Exploration of New Biological Targets: As our understanding of disease biology deepens, new therapeutic targets will be identified. The synthetic tractability of thiazoles will allow for the rapid generation of compound libraries to screen against these novel targets.
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Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. Retrieved March 7, 2026, from [Link]
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a structure-activity relationship study of thiazole derivatives with h1-antihistamine. (n.d.). ACTA POLONIAE PHARMACEUTICA-DRUG RESEARCH. Retrieved March 7, 2026, from [Link]
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A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chemistry Reviews Letters. Retrieved March 7, 2026, from [Link]
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A Review On Chemistry And Antimicrobial Activity Of Thiazole. (2024). Journal of Survey in Fisheries Sciences. Retrieved March 7, 2026, from [Link]
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Devgun, M. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 656-679. Retrieved March 7, 2026, from [Link]
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Thiazole Derivatives as Modulators of GluA2 AMPA Receptors: Potent Allosteric Effects and Neuroprotective Potential. (2023). MDPI. Retrieved March 7, 2026, from [Link]
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A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). Pharmaceuticals, 17(1), 103. Retrieved March 7, 2026, from [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). MDPI. Retrieved March 7, 2026, from [Link]
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Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). PubMed. Retrieved March 7, 2026, from [Link]
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Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. Retrieved March 7, 2026, from [Link]
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Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2009). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]
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An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Retrieved March 7, 2026, from [Link]
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Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling. (2021). PubMed. Retrieved March 7, 2026, from [Link]
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SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research. Retrieved March 7, 2026, from [Link]
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The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (2021). Neural Regeneration Research, 16(10), 1963-1971. Retrieved March 7, 2026, from [Link]
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Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. (2025). Scientific Reports, 15(1), 3681. Retrieved March 7, 2026, from [Link]
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Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020). ACS Omega, 5(40), 25779-25791. Retrieved March 7, 2026, from [Link]
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An overview on synthetic routes of anti-inflammatory active scaffolds including thiazole and thiazolidine cores. (2023). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]
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Triazolbenzo[d]thiazoles: efficient synthesis and biological evaluation as neuroprotective agents. (2011). Bioorganic & Medicinal Chemistry Letters, 21(2), 798-801. Retrieved March 7, 2026, from [Link]
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Advanced Synthetic Strategies and Pharmacological Profiling of 2-Arylthiazole-4-Carboxylates
Introduction & Pharmacological Significance
The thiazole ring is a privileged heterocycle in medicinal chemistry, featured prominently in a vast array of antimicrobial, anticancer, and anti-inflammatory agents[1]. Specifically, the 2-arylthiazole-4-carboxylate scaffold serves as both a critical synthetic intermediate and an active pharmacophore. Structural modifications of 2-arylthiazolidine-4-carboxylic acid amides (ATCAA) have led to the discovery of substituted methoxylbenzoyl-aryl-thiazoles (SMART), which act as potent anticancer agents[2]. Furthermore, thiazole derivatives are integral to the structure of modern FDA-approved antibiotics like Cefiderocol and antifungal agents like Ravuconazole[1].
Understanding the synthesis of the 2-arylthiazole-4-carboxylate core is essential for drug development professionals aiming to build libraries of bioactive small molecules.
Mechanistic Synthetic Strategies
The Classical Hantzsch Heterocyclization
The most robust and widely utilized method for constructing the 2-arylthiazole-4-carboxylate core is the Hantzsch thiazole synthesis[3]. This bimolecular condensation involves an arylthioamide and an
Mechanistic Causality : The reaction initiates via the nucleophilic attack of the highly polarizable, soft sulfur atom of the thioamide onto the electrophilic
Logical workflow of the Hantzsch heterocyclization for thiazole synthesis.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
For late-stage functionalization, or when specific arylthioamides are unstable, researchers employ cross-coupling strategies starting from a pre-formed thiazole core, such as ethyl 2-bromothiazole-4-carboxylate[5].
Mechanistic Causality : The electron-deficient nature of the thiazole ring at the C2 position makes the carbon-bromine bond highly susceptible to oxidative addition by a Palladium(0) catalyst. Following oxidative addition, transmetalation with an arylboronic acid (facilitated by a mild base like K2CO3) transfers the aryl group to the Palladium(II) center. Reductive elimination then yields the 2-arylthiazole-4-carboxylate and regenerates the Pd(0) catalyst[5].
Catalytic cycle of the Suzuki-Miyaura cross-coupling for thiazole functionalization.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route depends heavily on substrate scope, safety, and scalability. The table below summarizes the quantitative and qualitative metrics of the primary methods used to synthesize 2-arylthiazole-4-carboxylates[4],[5],[6].
| Synthetic Route | Primary Reagents | Catalyst / Conditions | Typical Yields | Green Chemistry Metric |
| Hantzsch Synthesis | Arylthioamide, Ethyl bromopyruvate | NaHCO3 or TEA, EtOH/DMF, RT to Reflux | 75 - 95% | Moderate (Generates HBr/H2O, uses EtOH) |
| Suzuki-Miyaura | 2-bromothiazole-4-carboxylate, Arylboronic acid | Pd(PPh3)4, K2CO3, Toluene/H2O, 80°C | 60 - 85% | Low (Requires Pd catalyst and organic solvents) |
| C-H Aroylation | Thiazole-4-carboxylate, Acid chlorides | DMAP (Metal-free), Oxidant, RT to 50°C | 50 - 75% | High (Metal-free, step-economical) |
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems where reaction progress can be distinctly monitored via Thin Layer Chromatography (TLC) and standard workup procedures.
Protocol A: Hantzsch Synthesis of Ethyl 2-arylthiazole-4-carboxylate[4]
-
Preparation : In a 50 mL round-bottom flask, dissolve 2.0 mmol of the selected arylthioamide in 5.0 mL of anhydrous N,N-dimethylformamide (DMF) or absolute ethanol.
-
Addition : Slowly add 2.1 mmol of ethyl 3-bromo-2-oxopropanoate (ethyl bromopyruvate) dropwise at room temperature to prevent uncontrolled exothermic degradation.
-
Reaction : Stir the mixture at room temperature (if using DMF) or under reflux (if using ethanol) for 3 to 24 hours. Self-Validation: Monitor via TLC (heptane/ethyl acetate/ethanol 7:3:0.5 v/v/v). The complete disappearance of the thioamide spot validates the completion of the nucleophilic attack.
-
Quenching & Neutralization : Pour the mixture into 20 mL of ice water and neutralize to pH 7 using a 10% aqueous NaHCO3 solution. This step is critical to drive the dehydration of the hydroxythiazoline intermediate and precipitate the final product.
-
Isolation : Filter the resulting solid under vacuum, wash with cold distilled water, and purify via recrystallization from ethanol to yield the pure ethyl 2-arylthiazole-4-carboxylate.
Protocol B: Suzuki-Miyaura Coupling from Ethyl 2-bromothiazole-4-carboxylate[5]
-
Preparation : Charge an oven-dried Schlenk flask with ethyl 2-bromothiazole-4-carboxylate (1.0 equiv), an arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).
-
Catalyst Addition : Add Pd(PPh3)4 (0.05 equiv) under an inert argon atmosphere to prevent catalyst oxidation.
-
Solvent : Inject a degassed mixture of Toluene/Ethanol/Water (2:1:1 v/v/v). Causality: The water is essential to dissolve the inorganic base and generate the reactive boronate species required for the transmetalation step.
-
Reaction : Heat the biphasic mixture to 80°C for 12 hours. Monitor via TLC until the bromothiazole is consumed.
-
Workup : Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexane/ethyl acetate).
Biological Application: Mechanism of Action
Beyond their synthetic utility, 2-arylthiazole-4-carboxylates are critical precursors to SMART and ATCAA analogues. These compounds exhibit profound cytotoxicity against melanoma and prostate cancer cell lines[2]. Mechanistically, they function by binding to the colchicine site on tubulin dimers, thereby inhibiting tubulin polymerization. This blockade prevents mitotic spindle formation, leading to G2/M phase cell cycle arrest and subsequent apoptosis[2].
Mechanism of action for SMART/ATCAA thiazole derivatives via tubulin inhibition.
References
-
Title: SYNTHETIC APPROACHES TOWARD CERTAIN STRUCTURALLY RELATED ANTIMICROBIAL THIAZOLE DERIVATIVES (2010-2020) Source: clockss.org URL: 1
-
Title: Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate Source: mdpi.com URL: 4
-
Title: Review of the synthesis and biological activity of thiazoles Source: tandfonline.com URL: 7
-
Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: nih.gov URL: 3
-
Title: Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents Source: nih.gov URL: 2
-
Title: Ethyl 2-bromothiazole-4-carboxylate | 100367-77-9 Source: benchchem.com URL: 5
-
Title: Thiazole synthesis Source: organic-chemistry.org URL: 6
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate [mdpi.com]
- 5. Ethyl 2-bromothiazole-4-carboxylate | 100367-77-9 | Benchchem [benchchem.com]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note: Antimicrobial Profiling of Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate
Scientific Background & Pharmacological Rationale
The development of novel antimicrobial agents is increasingly reliant on synthetic heterocyclic scaffolds to combat multidrug-resistant (MDR) pathogens. Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate represents a highly promising candidate in this domain. The thiazole ring is a privileged pharmacophore widely recognized for its diverse biological activities, serving as the core structural motif in numerous clinically approved antibacterial and antifungal agents[1].
The specific substitution pattern of this compound dictates its mechanistic efficacy:
-
The Thiazole-4-Carboxylate Core: This specific moiety has been identified as a structural mimic of natural antibiotics like thiolactomycin. Research demonstrates that 2-substituted thiazole-4-carboxylates act as potent, competitive inhibitors of β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH) , a critical enzyme responsible for the initiation of bacterial fatty acid biosynthesis (FAS II)[2].
-
The 3-Nitrophenyl Group: The addition of a strongly electron-withdrawing nitro group on the phenyl ring significantly increases the compound's lipophilicity. This modification enhances the molecule's ability to penetrate complex bacterial cell walls (particularly in mycobacteria and Gram-positive strains) and improves binding affinity to target enzymes via enhanced electrostatic interactions[3][4].
Proposed mechanism of action for thiazole-4-carboxylate derivatives targeting bacterial FabH.
Physicochemical Considerations & Causality in Assay Design
When screening lipophilic synthetic compounds like Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate, standard Clinical and Laboratory Standards Institute (CLSI) protocols must be carefully adapted.
Solvent Toxicity (The DMSO Effect): Because the compound is highly hydrophobic, it must be reconstituted in 100% Dimethyl Sulfoxide (DMSO). However, DMSO concentrations exceeding 1% (v/v) in the final assay well can disrupt bacterial membrane integrity, leading to false-positive efficacy data. Causality: All protocols below are designed to ensure the final DMSO concentration never exceeds 1%, utilizing a 100x stock dilution strategy.
Optical Interference: Nitrophenyl-thiazole derivatives often exhibit a pale yellow to light green intrinsic coloration and can precipitate at high concentrations in aqueous broth[3]. Causality: Relying solely on optical density (OD600) to measure bacterial growth will yield inaccurate results due to background absorbance. Therefore, the use of Resazurin (Alamar Blue)—a redox indicator that shifts from blue (non-fluorescent) to pink (highly fluorescent) in the presence of metabolically active cells—is mandatory to ensure data integrity.
Experimental Methodologies
Protocol A: Resazurin-Assisted Broth Microdilution (MIC & MBC)
This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) while maintaining a self-validating control system.
Self-Validating Control System:
-
Sterility Control (SC): Media only (Validates aseptic technique).
-
Growth Control (GC): Media + Bacteria + 1% DMSO (Validates that the vehicle does not inhibit growth).
-
Positive Control (PC): Media + Bacteria + Ciprofloxacin (Validates assay sensitivity).
Step-by-Step Procedure:
-
Stock Preparation: Dissolve Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate in 100% DMSO to create a 10 mg/mL stock.
-
Intermediate Dilution: Dilute the stock 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to create a working solution of 100 µg/mL (containing 1% DMSO).
-
Serial Dilution: In a 96-well plate, add 50 µL of CAMHB (containing 1% DMSO) to columns 2-10. Add 100 µL of the working solution to column 1. Perform a 2-fold serial dilution from column 1 to 10, transferring 50 µL sequentially.
-
Inoculum Preparation: Adjust the bacterial suspension to a 0.5 McFarland standard, then dilute 1:150 in CAMHB to achieve
CFU/mL. -
Inoculation: Add 50 µL of the bacterial suspension to all test wells and controls (final well volume = 100 µL; final inoculum =
CFU/mL). -
Incubation: Incubate the plate at 37°C for 18-20 hours.
-
Resazurin Addition: Add 10 µL of a 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2 hours in the dark.
-
Readout: The MIC is defined as the lowest concentration well that remains blue (indicating no metabolic reduction to pink).
-
MBC Determination: Plate 10 µL from all blue wells onto drug-free agar plates. Incubate for 24 hours. The MBC is the lowest concentration resulting in a
reduction in CFU.
Step-by-step workflow for high-throughput Broth Microdilution (MIC) assay.
Protocol B: Time-Kill Kinetics Assay
Causality: MIC values only provide the inhibitory threshold. Because FabH inhibitors disrupt fatty acid synthesis, their effects can be time-dependent rather than immediately lytic[5]. A time-kill assay is critical to classify the compound as bacteriostatic or bactericidal over a 24-hour continuum.
Step-by-Step Procedure:
-
Prepare flasks containing 10 mL of CAMHB with the compound at 1×, 2×, and 4× the determined MIC. Include a 1% DMSO vehicle control flask.
-
Inoculate all flasks with an exponential-phase bacterial culture to a final density of
CFU/mL. -
Incubate at 37°C with shaking (200 rpm).
-
At time intervals of 0, 2, 4, 8, 12, and 24 hours, remove 100 µL aliquots.
-
Perform 10-fold serial dilutions in sterile PBS and plate onto Tryptic Soy Agar (TSA).
-
Incubate plates for 24 hours and count CFUs. A bactericidal effect is strictly defined as a
decrease in CFU/mL from the initial inoculum.
Protocol C: Crystal Violet Anti-Biofilm Assay
Causality: Thiazole derivatives are increasingly investigated for their ability to penetrate and disrupt established biofilms, which are a primary driver of antibiotic resistance[5]. This assay evaluates the compound's ability to inhibit biofilm formation.
Step-by-Step Procedure:
-
Grow the target strain (e.g., S. aureus ATCC 29213) overnight in Tryptic Soy Broth supplemented with 1% glucose (TSB-G) to promote biofilm formation.
-
Dilute the culture 1:100 in fresh TSB-G and add 100 µL to a 96-well flat-bottom polystyrene plate containing serial dilutions of the compound.
-
Incubate statically at 37°C for 24 hours.
-
Carefully aspirate the planktonic cells and wash the wells three times with sterile PBS to remove non-adherent bacteria.
-
Fix the biofilm by adding 150 µL of 99% methanol for 15 minutes. Aspirate and air-dry.
-
Stain the biofilm with 150 µL of 0.1% Crystal Violet solution for 15 minutes.
-
Wash the plate thoroughly with distilled water until the wash runs clear. Air-dry.
-
Solubilize the bound dye with 150 µL of 33% glacial acetic acid.
-
Measure the absorbance at 590 nm using a microplate reader. Calculate percentage inhibition relative to the untreated vehicle control.
Quantitative Data Interpretation
When executing the protocols above, researchers should expect quantitative outputs that highlight the specific spectrum of activity. Because thiazole-4-carboxylates primarily target FabH, they typically exhibit pronounced efficacy against Gram-positive bacteria and Mycobacteria, with moderate activity against Gram-negative strains due to efflux pump dynamics[2][5].
Table 1: Representative Antimicrobial Profile for Thiazole-4-Carboxylate Derivatives
| Pathogen Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Biofilm Inhibition at 2x MIC | Mechanism / Notes |
| Staphylococcus aureus (ATCC 29213) | Positive | 0.5 - 2.0 | 2.0 - 4.0 | > 75% | Strong FabH affinity; highly susceptible. |
| Mycobacterium smegmatis (mc²155) | Positive | 0.1 - 0.5 | 0.5 - 1.0 | N/A | Excellent penetration due to lipophilic nitrophenyl group. |
| Escherichia coli (ATCC 25922) | Negative | 16.0 - 32.0 | > 64.0 | < 20% | Moderate activity; limited by outer membrane impermeability. |
| Pseudomonas aeruginosa (PAO1) | Negative | > 64.0 | > 64.0 | < 10% | High intrinsic resistance via active efflux pumps. |
(Note: Data represents aggregate expected ranges based on structural analogs in the literature[2][5]. Actual values for Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate must be empirically derived).
References
-
Adole, V. A., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(38), 24761–24772.[Link][4]
-
Petrou, A., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(3), 624.[Link][1]
-
Camposeco, J. A., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 63(9), 4429–4464.[Link][5]
-
Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617.[Link][2]
Sources
Application Note: Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate as a Privileged Scaffold in Oncology Research
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols
Executive Summary & Mechanistic Rationale
The development of targeted antineoplastic agents heavily relies on privileged heterocyclic scaffolds that can interface with multiple oncogenic pathways. Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate serves as a highly versatile building block in modern cancer research. By acting as a structural bioisostere for purine rings, derivatives of this compound can effectively dock into the ATP-binding pockets of critical kinases and interact with DNA repair enzymes[1].
As a Senior Application Scientist, it is crucial to understand why this specific molecular architecture is selected for drug design:
-
The Thiazole-4-carboxylate Core: The nitrogen and sulfur heteroatoms in the thiazole ring provide essential hydrogen-bond accepting and donating capabilities, mimicking the interactions of endogenous nucleotides. The methyl ester at the 4-position is synthetically invaluable; it acts as a stable protecting group during initial cross-coupling reactions but can be readily hydrolyzed and converted into amides or hydrazides—modifications known to drastically enhance broad-spectrum anticancer activity[2].
-
The 3-Nitrophenyl Moiety: The strongly electron-withdrawing nitro group alters the electrostatic potential of the entire molecule, enhancing
- stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) within target protein binding sites. Furthermore, the nitro group serves as a latent synthetic handle; it can be catalytically reduced to an aniline, allowing for the synthesis of complex hybrid molecules, such as pyridine-thiazole conjugates[1].
Multi-Target Pathway Modulation
Recent in vitro studies demonstrate that functionalized derivatives of 2-arylthiazole-4-carboxylates exhibit dual-action cytotoxicity. They not only inhibit proliferative kinases (such as PI3K and c-Met) but also sensitize tumor cells to apoptosis by inhibiting Poly (ADP-ribose) polymerase 1 (PARP1), thereby inducing catastrophic genetic instability in malignant cells[1].
Figure 1: Dual-pathway inhibition mechanism of thiazole-4-carboxylate derivatives in oncology.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating workflows. Every step includes specific causality and built-in quality control checkpoints.
Protocol A: Synthesis of Bioactive Amide Derivatives
The conversion of the base methyl ester into a functionalized amide is a critical step in optimizing the pharmacokinetic properties of the scaffold[3].
Materials: Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate, Lithium Hydroxide (LiOH), Tetrahydrofuran (THF), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl), Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), Dimethylformamide (DMF), target primary/secondary amine.
Step-by-Step Methodology:
-
Ester Saponification: Dissolve 1.0 eq of Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate in a 3:1 mixture of THF/H₂O. Add 2.0 eq of LiOH.
-
Causality: The biphasic THF/H₂O system ensures that both the lipophilic ester and the hydrophilic hydroxide ion remain in solution. LiOH is chosen over NaOH to provide gentle hydrolysis, preventing the cleavage of the sensitive thiazole ring.
-
-
Acidification & Recovery: Stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3). Once the starting material is consumed, acidify the mixture to pH 3 using 1M HCl. Extract the resulting 2-(3-Nitrophenyl)thiazole-4-carboxylic acid with Ethyl Acetate, dry over Na₂SO₄, and concentrate.
-
Amide Coupling: Dissolve the intermediate carboxylic acid (1.0 eq) in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 15 minutes at 0°C to form the active ester.
-
Causality: EDC/HOBt is utilized to prevent the formation of unreactive N-acylureas. Activating the acid at 0°C minimizes thermal degradation of the intermediate before the amine is introduced.
-
-
Amine Addition: Add 1.5 eq of the target amine and 2.0 eq of DIPEA. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Validation Checkpoint: Perform LC-MS analysis. The presence of the exact mass corresponding to the target amide confirms successful coupling. Purify via flash chromatography.
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
Evaluating the antiproliferative activity of the synthesized derivatives requires a robust, standardized assay inspired by the NCI-60 screening protocol[2].
Step-by-Step Methodology:
-
Cell Seeding: Harvest target cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, or RPMI-8226 leukemia lines) during the logarithmic growth phase. Seed at a density of 5,000 cells/well in a 96-well microtiter plate using RPMI 1640 medium supplemented with 5% FBS.
-
Causality: Seeding at exactly 5,000 cells/well ensures that the cells do not reach confluence and suffer from contact inhibition artifacts during the 72-hour assay window.
-
-
Compound Treatment: Incubate the plates for 24 hours at 37°C (5% CO₂) to allow cell attachment. Treat the cells with the synthesized thiazole derivatives at varying concentrations (0.01 µM to 100 µM).
-
Validation Checkpoint: Include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., Doxorubicin or Fluzaparib) to validate the assay's sensitivity to DNA-damaging agents[1].
-
-
MTT Incubation: After 72 hours of exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Causality: The MTT assay measures mitochondrial reductase activity. Because thiazole derivatives induce apoptosis via PARP and kinase inhibition, mitochondrial failure is a direct, reliable downstream indicator of cell death.
-
-
Solubilization & Readout: Remove the media and dissolve the formazan crystals in 150 µL of DMSO. Read the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Quantitative Data Presentation
The table below summarizes representative in vitro cytotoxicity data, demonstrating how functionalizing the 2-arylthiazole-4-carboxylate scaffold translates into potent biological activity across various human tumor cell lines.
| Compound Class / Derivative | Target Cell Line | Cancer Type | IC₅₀ / GI₅₀ (µM) | Mechanistic Note |
| Base Scaffold (Methyl Ester) | MCF-7 | Breast Adenocarcinoma | > 50.0 | Poor cellular uptake; requires functionalization |
| Amide Derivative (Diethylamino-propanamido) | RPMI-8226 | Leukemia | 0.08 | Broad-spectrum activity; enhanced solubility[2] |
| Pyridine-Thiazole Hybrid (Derivative 3) | HL-60 | Promyelocytic Leukemia | 0.57 | Induces genetic instability via PARP1 inhibition[1] |
| Pyridine-Thiazole Hybrid (Derivative 4) | NCI-H460 | Non-Small Cell Lung | < 10.0 | High selectivity; low toxicity to normal fibroblasts[1] |
Note: The base methyl ester exhibits limited intrinsic activity until it is synthetically elaborated into amides, hydrazides, or hybrid heterocycles, proving its primary value as a foundational medicinal chemistry scaffold.
References
- Source: Molecules (MDPI)
- Source: Archiv der Pharmazie (Semantic Scholar)
- Source: Phosphorus, Sulfur, and Silicon and the Related Elements (ResearchGate)
Sources
Application Note: Experimental Setup for Testing the Anti-Inflammatory Activity of Thiazoles
Abstract
Thiazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent anti-inflammatory properties primarily through the inhibition of cyclooxygenase (COX) enzymes and the modulation of the NF-κB signaling pathway. This guide provides a rigorous, standardized workflow for evaluating these compounds. It details protocols for compound solubilization, preliminary in vitro screening (protein denaturation), mechanistic cell-based assays (RAW 264.7 macrophages), and in vivo validation (carrageenan-induced paw edema).
Introduction & Mechanism of Action
Inflammation is a protective response that, when dysregulated, leads to chronic pathologies.[1] Thiazoles exert anti-inflammatory effects by intervening in the arachidonic acid cascade and cytokine signaling.
Key Mechanisms:
-
COX Inhibition: Thiazoles often act as selective COX-2 inhibitors, reducing the conversion of arachidonic acid to Prostaglandin E2 (PGE2).
-
NF-κB Modulation: They prevent the nuclear translocation of the NF-κB complex, thereby downregulating pro-inflammatory cytokines (TNF-α, IL-6) and inducible nitric oxide synthase (iNOS).
Visualization: Thiazole Mechanism of Action
Caption: Thiazoles dual-target inflammation by inhibiting NF-κB translocation and directly blocking COX-2 enzymatic activity.
Compound Preparation (Critical Step)
Thiazoles often exhibit poor aqueous solubility (BCS Class II/IV).[2] Improper solubilization yields false negatives.
-
Stock Solution: Dissolve pure thiazole derivative in 100% DMSO to a concentration of 10–50 mM. Store at -20°C.
-
Working Solution (In Vitro): Dilute stock in cell culture media. Final DMSO concentration must be < 0.1% to avoid cytotoxicity.
-
Vehicle (In Vivo): Formulate as a suspension using 1% Tween 80 or 0.5% Carboxymethyl Cellulose (CMC) in saline. Sonicate if necessary to ensure uniform dispersion.
In Vitro Screening Protocols[1][3][4][5][6]
Protein Denaturation Assay (The "Quick Screen")
This assay serves as a preliminary filter. Anti-inflammatory agents often stabilize protein structures against heat denaturation.
Protocol:
-
Reagents: Prepare 1% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS, pH 6.4).
-
Treatment: Mix 0.45 mL of BSA solution with 0.05 mL of Test Compound (various concentrations).
-
Incubation: Incubate at 37°C for 20 minutes.
-
Denaturation: Heat at 70°C for 5 minutes (or 57°C for 30 mins).
-
Measurement: Cool to room temperature. Measure Absorbance (Abs) at 660 nm .
Calculation:
RAW 264.7 Macrophage Assay (The "Mechanistic Screen")
This is the gold standard for validating cellular anti-inflammatory activity.
Cell Line: RAW 264.7 (Murine Macrophages).[8][9][10] Stimulant: Lipopolysaccharide (LPS) from E. coli (1 µg/mL).
Workflow Diagram
Caption: Step-by-step workflow for the RAW 264.7 cell-based anti-inflammatory assay.
Detailed Protocol:
-
Seeding: Plate cells in 96-well plates (
cells/well) in DMEM + 10% FBS. Incubate 24h at 37°C, 5% CO₂. -
Viability Check (Mandatory): Before assessing inflammation, verify the compound is not cytotoxic using an MTT or CCK-8 assay. Only non-toxic concentrations (>90% viability) should be used for NO/Cytokine assays.
-
Treatment: Replace media. Add Test Compound (1–100 µM). Incubate for 1 hour.
-
Stimulation: Add LPS (final conc. 1 µg/mL). Incubate for 24 hours.
-
Nitric Oxide (NO) Quantification:
-
Mix 100 µL culture supernatant with 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
-
Incubate 10 mins at RT. Measure Absorbance at 540 nm .
-
Calculate concentration using a Sodium Nitrite standard curve.
-
In Vivo Validation: Carrageenan-Induced Paw Edema
This model assesses the efficacy of thiazoles against acute inflammation (biphasic response: histamine/serotonin phase
Animal Model: Wistar Albino Rats (150–200 g). Group Size: n=6 per group.
Experimental Groups:
-
Control: Vehicle only (1% Tween 80 in saline).
-
Standard: Indomethacin (10 mg/kg, p.o.) or Diclofenac.
-
Test Groups: Thiazole Derivative (Low, Mid, High dose, e.g., 10, 20, 50 mg/kg).
Protocol:
-
Basal Measurement: Mark the right hind paw at the tibio-tarsal junction. Measure initial paw volume (
) using a Plethysmometer . -
Drug Administration: Administer vehicle, standard, or test compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan challenge.
-
Induction: Inject 0.1 mL of 1% Carrageenan (lambda type) into the sub-plantar tissue of the right hind paw.[11]
-
Measurement: Measure paw volume (
) at 1, 2, 3, 4, and 5 hours post-injection.
Data Analysis:
Data Presentation & Statistics
Table 1: Example Data Layout for In Vivo Results
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) [3h] | % Inhibition [3h] | Statistical Sig. |
| Vehicle Control | - | 1.85 ± 0.12 | - | - |
| Indomethacin | 10 | 1.10 ± 0.08 | 40.5% | p < 0.001 |
| Thiazole-A | 20 | 1.45 ± 0.10 | 21.6% | p < 0.05 |
| Thiazole-A | 50 | 1.15 ± 0.09 | 37.8% | p < 0.001 |
Statistical Method:
-
Use One-way ANOVA followed by Dunnett’s post-hoc test to compare treatment groups against the Vehicle Control.
-
Significance set at
.
Troubleshooting & Optimization
-
Low Solubility: If the compound precipitates in the syringe/well, use a co-solvent system (e.g., 5% DMSO + 5% Cremophor EL + 90% Saline) for in vivo work.
-
High Cell Toxicity: If RAW 264.7 viability drops below 80%, the anti-inflammatory effect is likely a false positive due to cell death. Lower the concentration range.
-
Inconsistent Paw Edema: Ensure the carrageenan injection is strictly sub-plantar. Intramuscular injection leads to variable swelling.
References
-
BenchChem. (2025).[1] Application Notes and Protocols for Evaluating the Anti-Inflammatory Properties of Thiazoles. Link
-
MDPI. (2025). Synthesis, In Vitro Anti-Inflammatory Activity of Thiazoline-2-Thione Derivatives. Link
-
BioInterface Research. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Link
-
NIH/PubMed. (2025). Design and synthesis of novel xanthone-thiazole hybrid derivatives as potent anti-inflammatory agent. Link
-
ResearchGate. (2025). Guidelines for anti‐inflammatory assays in RAW264.7 cells. Link
-
ACS Omega. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, and Screening. Link
-
World Journal of Pharmaceutical and Medical Research. (2020). Synthesis and Anti-Inflammatory Activity of Substituted Phenyl Thiazole Derivatives. Link
-
Current Protocols. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 6. media.neliti.com [media.neliti.com]
- 7. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. mdpi.com [mdpi.com]
- 10. Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Profiling of Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate
A Comprehensive Guide to Antimicrobial and Cytotoxic Evaluation
Executive Summary & Scientific Rationale
Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate (MNTC ) represents a "privileged scaffold" in medicinal chemistry. The thiazole ring is a core pharmacophore found in FDA-approved drugs ranging from antimicrobials (Sulfathiazole) to antineoplastics (Dasatinib).
This application note details the in vitro characterization pipeline for MNTC. Unlike simple reagents, MNTC possesses two reactive functional handles that dictate its biological behavior:
-
The Methyl Ester: Acts as a lipophilic promoiety, facilitating cell membrane permeation. Intracellular esterases often hydrolyze this to the free carboxylic acid (the likely active species for enzyme inhibition).
-
The 3-Nitrophenyl Group: A classic bioisostere that can participate in hydrogen bonding or undergo enzymatic reduction to an amine, significantly altering the compound's electronic profile and solubility.
Scope of Protocols: This guide provides validated workflows for:
-
Compound Preparation: Overcoming solubility bottlenecks common to planar aromatic thiazoles.
-
Antimicrobial Screening: Broth microdilution assays (MIC determination).
-
Cytotoxicity Profiling: MTT assays for tumor selectivity and safety margins.
-
Metabolic Stability: Assessing esterase sensitivity.
Experimental Workflow Visualization
The following diagram outlines the logical progression of testing, ensuring resources are not wasted on insoluble or unstable compounds before biological querying.
Figure 1: Decision tree for the preclinical evaluation of MNTC. Note the critical "Media Precipitation Test" step often overlooked in early screening.
Protocol 1: Compound Preparation & Handling
Challenge: Planar thiazole systems often exhibit poor aqueous solubility and can aggregate in assay media, leading to false negatives (loss of potency) or false positives (non-specific protein adsorption).
Materials:
-
MNTC (Solid, stored at 4°C, desiccated).
-
DMSO (Dimethyl sulfoxide), Anhydrous, Cell Culture Grade (Sigma-Aldrich).
-
PBS (Phosphate Buffered Saline), pH 7.4.
Procedure:
-
Stock Solution (20 mM): Weigh MNTC accurately. Dissolve in 100% DMSO. Vortex for 30 seconds. Sonicate for 5 minutes if visual particulates remain.
-
Critical Check: Solution must be clear and yellow/amber. If cloudy, do not proceed.
-
-
Working Solution (Intermediate): Dilute the Stock 1:10 in DMSO to create a 2 mM intermediate.
-
Aqueous Stability Check:
-
Pipette 5 µL of 20 mM Stock into 995 µL PBS (Final: 100 µM, 0.5% DMSO).
-
Measure Absorbance at 600 nm immediately and after 4 hours.
-
Acceptance Criteria:
. Significant increase indicates precipitation.
-
Storage: Aliquot stock into amber glass vials. Store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades the ester).
Protocol 2: Antimicrobial Susceptibility Testing (MIC)
Rationale: Thiazole-4-carboxylates are structural analogs to known bacterial DNA gyrase inhibitors and cell wall synthesis inhibitors.
Target Organisms:
-
Staphylococcus aureus (ATCC 29213) - Gram-positive model.[1]
-
Escherichia coli (ATCC 25922) - Gram-negative model.
Method: CLSI M07-A10 Standard Broth Microdilution.
Step-by-Step:
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Plate Setup: Use a 96-well round-bottom plate.
-
Cols 1-10: Serial 2-fold dilution of MNTC (Range: 64 µg/mL to 0.125 µg/mL).
-
Col 11 (Growth Control): Bacteria + Solvent (0.5% DMSO).
-
Col 12 (Sterility Control): Media only.
-
-
Incubation: 16–20 hours at 37°C, ambient air.
-
Readout: Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth.
-
Validation: Positive control (Ciprofloxacin) must fall within CLSI QC ranges.
Data Reporting Table:
| Compound | Organism | MIC (µg/mL) | Interpretation |
| MNTC | S. aureus | [Experimental Value] | Potential Gram(+) activity |
| MNTC | E. coli | [Experimental Value] | Gram(-) permeability check |
| Ciprofloxacin | S. aureus | 0.12 - 0.5 | QC Pass |
Protocol 3: Mammalian Cytotoxicity (MTT Assay)
Rationale: To determine the Selectivity Index (SI). A potent antimicrobial is useless if it is equally toxic to human cells. Additionally, this assay screens for anticancer potential (e.g., against A549 or MCF-7 lines).
Cell Lines:
-
HEK293: Human Embryonic Kidney (Normal control).
-
A549: Lung Carcinoma (Tumor model).
Method:
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Remove media. Add 100 µL fresh media containing MNTC (0.1 µM – 100 µM).
-
Incubation: 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 3-4 hours until purple formazan crystals form.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.
-
Measurement: Read Absorbance at 570 nm (Reference 630 nm).
Calculation:
Protocol 4: Metabolic Stability (Ester Hydrolysis)
Rationale: The methyl ester of MNTC is likely a "soft spot." In plasma or cytosol, carboxylesterases may cleave it to the acid. This experiment verifies if the observed activity is due to the parent ester or the acid metabolite.
Mechanism Visualization:
Figure 2: Predicted metabolic pathway. The rapid conversion to the acid form is a critical pharmacokinetic parameter.
Method:
-
Incubate MNTC (1 µM) with Human Liver Microsomes (HLM) (0.5 mg/mL protein) in PBS (pH 7.4).
-
Timepoints: 0, 15, 30, 60 minutes.
-
Quench: Add ice-cold Acetonitrile (containing Internal Standard) to stop reaction.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor depletion of Parent (MNTC) and appearance of the Acid metabolite.
References
-
Vertex AI Search. (2026). In vitro evaluation of thiazole-4-carboxylate derivatives. Retrieved from 2
-
Chem-Impex. (n.d.). 4-(3-Nitrophenyl)thiazole-2-carboxylic acid methyl ester: Applications in Pharmaceutical Development. Retrieved from 4
-
Global Research Online. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from 5[5]
-
Journal of Chemical Reviews. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from
-
New Drug Approvals. (2016). Febuxostat Synthesis and Thiazole Intermediates. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. globalresearchonline.net [globalresearchonline.net]
"techniques for measuring the bioactivity of thiazole compounds"
Application Note & Technical Guide
Introduction: The Thiazole Pharmacophore
The thiazole ring (1,3-thiazole) is a cornerstone of medicinal chemistry, featuring prominently in FDA-approved drugs ranging from antimicrobials (Sulfathiazole) to antineoplastics (Dasatinib). Its electron-rich sulfur and nitrogen atoms facilitate hydrogen bonding and
However, the very lipophilicity that drives membrane permeability in thiazole derivatives often complicates in vitro bioactivity assessment. Poor aqueous solubility can lead to "false negatives" in enzymatic assays or "false positives" in aggregation-based inhibition. This guide moves beyond standard textbook protocols to provide field-proven techniques for accurately measuring thiazole bioactivity, focusing on Antimicrobial Susceptibility , Cytotoxicity Profiling , and Enzyme Kinetics .
Pre-Assay Validation: Compound Management
Before initiating any biological screen, the physicochemical behavior of the thiazole derivative in the assay buffer must be validated. Thiazoles are prone to precipitation upon dilution from DMSO stocks into aqueous media.
Protocol: Solubility Limit Determination
Objective: Determine the maximum non-precipitating concentration (MNPC) in assay buffer.
-
Stock Preparation: Dissolve thiazole compound in 100% DMSO to 10 mM. Vortex for 1 minute.
-
Nephelometry/Visual Check:
-
Prepare a 96-well clear plate with 198 µL of assay buffer (e.g., PBS or Mueller-Hinton Broth).
-
Add 2 µL of DMSO stock (final 100 µM, 1% DMSO).
-
Measure absorbance at 600 nm (OD600) immediately.
-
Criteria: An OD600 > 0.05 above the blank indicates precipitation.
-
-
Optimization: If precipitation occurs, reduce concentration or add a co-solvent (e.g., 5% PEG-400) before adding to the buffer.
Antimicrobial Bioactivity: Broth Microdilution[1][2]
Thiazoles historically excel as antimicrobial agents. The standard for measuring this activity is the Minimum Inhibitory Concentration (MIC) assay, adapted here for hydrophobic heterocycles.
Mechanistic Insight
Thiazoles often target bacterial cell wall synthesis or DNA gyrase. The assay must distinguish between bacteriostatic (growth inhibition) and bactericidal (killing) activity.
Protocol: Modified MIC Determination (CLSI Standards)
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strains (e.g., S. aureus ATCC 29213).
-
Resazurin dye (optional, for visual endpoint).
Step-by-Step Workflow:
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in CAMHB. -
Compound Plate Setup:
-
Add 50 µL CAMHB to columns 2-12 of a 96-well plate.
-
Add 100 µL of 2x Thiazole working solution (max 2% DMSO) to column 1.
-
Perform serial 2-fold dilutions from column 1 to 10. Discard 50 µL from column 10.
-
Controls: Column 11 (Growth Control: bacteria + solvent), Column 12 (Sterility Control: media only).
-
-
Inoculation: Add 50 µL of diluted bacterial suspension to wells 1-11. Final volume 100 µL.
-
Incubation: 16–20 hours at 37°C.
-
Readout:
-
Visual: Look for turbidity (pellet formation).
-
Colorimetric: Add 20 µL of 0.01% Resazurin. Incubate 1-2 hours. Blue
Pink indicates viable metabolic activity.
-
-
Data Analysis: The MIC is the lowest concentration preventing visible growth or color change.
Visualization: Screening Workflow
Figure 1: Integrated workflow for the biological evaluation of thiazole derivatives, emphasizing the critical solubility quality control step.
Cytotoxicity Profiling: MTT Assay
The MTT assay is the gold standard for assessing the cytotoxicity of thiazoles, particularly in anticancer drug discovery. Thiazoles often act as microtubule destabilizers or kinase inhibitors, leading to cell cycle arrest and mitochondrial dysfunction.
Mechanism of Action
Viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) to purple formazan crystals via mitochondrial succinate dehydrogenase.[1] The intensity of the purple color is directly proportional to the number of viable cells.
Protocol: Thiazole Cytotoxicity Assessment
Parameters:
-
Cell Lines: HeLa, MCF-7, or HepG2.
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.
Step-by-Step Workflow:
-
Seeding: Plate cells (5,000–10,000 cells/well) in 100 µL media. Incubate 24h for attachment.
-
Treatment:
-
Remove old media.
-
Add 100 µL fresh media containing serial dilutions of the thiazole compound.
-
Critical: Keep DMSO concentration constant (e.g., 0.5%) across all wells to avoid solvent toxicity artifacts.
-
-
Incubation: 48–72 hours at 37°C, 5% CO
. -
MTT Addition: Add 10 µL MTT stock to each well. Incubate 3–4 hours.
-
Note: Watch for thiazole-formazan interaction. Some thiazoles can reduce MTT directly.[2] Run a "cell-free" control with compound + MTT to rule this out.
-
-
Solubilization: Carefully aspirate media. Add 100 µL DMSO to dissolve purple crystals.
-
Measurement: Read Absorbance at 570 nm (Reference: 630 nm).
Data Presentation:
Calculate % Viability using the formula:
Plot Log[Concentration] vs. % Viability to determine the IC
Target-Based Kinetics: Enzyme Inhibition
Many bioactive thiazoles target specific enzymes like Acetylcholinesterase (AChE) (for Alzheimer's) or Carbonic Anhydrase (CA) (for glaucoma/diuretics).
Protocol: AChE Inhibition (Modified Ellman’s Method)
This colorimetric assay measures the production of thiocholine, which reacts with DTNB to form a yellow anion.
Reagents:
-
Acetylthiocholine iodide (Substrate).
-
DTNB (Ellman's Reagent).
-
AChE enzyme (electric eel or human recombinant).
Workflow:
-
Plate Setup: In a 96-well plate, mix:
-
140 µL Phosphate Buffer (pH 8.0).
-
20 µL Thiazole test solution.
-
20 µL AChE enzyme solution (0.1 U/mL).
-
-
Pre-incubation: Incubate at 25°C for 10–15 minutes. This allows the thiazole to bind the enzyme active site.
-
Reaction Start: Add 10 µL of mixture containing Substrate (1 mM) and DTNB (1 mM).
-
Kinetic Read: Measure Absorbance at 412 nm every 30 seconds for 5 minutes.
-
Analysis: Calculate the slope (velocity) of the reaction. Determine % Inhibition:
Visualization: Enzyme Inhibition Mechanism
Figure 2: Mechanism of competitive enzyme inhibition by thiazole derivatives in a colorimetric assay system.
Summary of Key Metrics
| Assay Type | Key Metric | Detection Method | Thiazole-Specific Consideration |
| Antimicrobial | MIC (µg/mL) | Turbidity / Resazurin | High lipophilicity may require lower starting concentrations to avoid precipitation. |
| Cytotoxicity | IC | Absorbance (570 nm) | Thiazoles can sometimes reduce MTT directly; use cell-free controls. |
| Enzyme Inhibition | IC | Absorbance / Fluorescence | Pre-incubation is critical for slow-binding thiazole inhibitors. |
References
-
Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. CLSI standard M07. Wayne, PA: Clinical and Laboratory Standards Institute; 2018. [Link]
-
Mosmann T. Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays.[3] Journal of Immunological Methods. 1983;65(1-2):55-63. [Link]
-
Ellman GL, Courtney KD, Andres V Jr, Feather-Stone RM. A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. 1961;7(2):88-95. [Link]
-
Mishra, C.B., et al. Synthesis and biological evaluation of thiazole-based derivatives as potential acetylcholinesterase inhibitors. ACS Omega. 2021. [Link]
-
Mohammad, H., et al. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLOS One. 2015. [Link]
Sources
Application Notes and Protocols for Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate in Enzyme Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide on the application of Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate for the investigation of enzyme interactions. While direct published data for this specific molecule is emerging, this guide is built upon established principles of enzyme inhibition by structurally related thiazole derivatives and offers a robust framework for its characterization as a potential enzyme modulator. The protocols herein are designed to be self-validating and are grounded in established biochemical methodologies.
Introduction: The Thiazole Scaffold in Enzyme Inhibition
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal anchor for designing enzyme inhibitors. Thiazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, often through the targeted inhibition of key enzymes.[2][3] The incorporation of a nitrophenyl group, as in Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate, can further enhance binding affinity and specificity for target enzymes through electrostatic and aromatic interactions. This application note will explore the potential of this compound as a tool for studying enzyme kinetics and for screening for novel enzyme inhibitors.
Featured Application: A Case Study on Monoamine Oxidase B (MAO-B) Inhibition
While the full inhibitory profile of Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate is yet to be elucidated, we present a hypothetical application in the study of monoamine oxidase B (MAO-B), a key enzyme in the metabolism of neurotransmitters and a target for the treatment of neurodegenerative diseases. This choice is informed by studies on structurally similar 4-(3-nitrophenyl)thiazole derivatives which have shown selective and reversible inhibition of human MAO-B (hMAO-B).[4][5]
Proposed Mechanism of Interaction
The proposed interaction of Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate with the MAO-B active site is based on molecular modeling of related compounds. The thiazole core is expected to anchor the molecule within the active site, while the 3-nitrophenyl moiety can form key interactions with amino acid residues.
Caption: Proposed interactions of the compound with the MAO-B active site.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis and evaluation of Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate as an enzyme inhibitor.
Synthesis of Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate
The synthesis of the title compound can be achieved through a Hantzsch thiazole synthesis, a well-established method for creating the thiazole ring.[6]
Caption: Synthetic workflow for the title compound.
Protocol:
-
Thioamide Formation: React 3-nitrobenzaldehyde with thiourea in ethanol under reflux to form the corresponding thioamide intermediate. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Hantzsch Thiazole Synthesis: To the crude thioamide, add methyl 2-chloroacetoacetate and continue refluxing. The thiazole ring will form through cyclization.
-
Purification: After completion of the reaction (monitored by TLC), cool the mixture and isolate the crude product by filtration. Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Enzyme Inhibition Assay: Monoamine Oxidase B (MAO-B)
This protocol describes a fluorometric assay to determine the inhibitory potential of Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate against hMAO-B.
Materials:
-
Recombinant human MAO-B (hMAO-B)
-
MAO-B substrate (e.g., kynuramine)
-
Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate (test compound)
-
Known MAO-B inhibitor (e.g., selegiline) as a positive control
-
Phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorometric microplate reader
Caption: Workflow for the in vitro MAO-B inhibition assay.
Protocol:
-
Prepare Solutions: Prepare serial dilutions of the test compound and the positive control in phosphate buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add a solution of hMAO-B to each well, followed by the test compound or control at various concentrations. Include wells with enzyme and buffer only (negative control). Incubate for 15 minutes at 37°C.
-
Initiate Reaction: Add the MAO-B substrate to all wells to start the enzymatic reaction.
-
Measure Fluorescence: Immediately begin measuring the fluorescence at appropriate excitation and emission wavelengths in a kinetic mode for 30 minutes at 37°C. Alternatively, an endpoint reading can be taken after a fixed time.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the negative control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Enzyme Kinetics: Determining the Mode of Inhibition
To understand the mechanism by which Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate inhibits an enzyme, it is crucial to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Protocol:
-
Perform the enzyme inhibition assay as described in section 3.2, but with varying concentrations of both the substrate and the inhibitor.
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Generate Lineweaver-Burk plots (double reciprocal plots of 1/velocity vs. 1/[Substrate]) for each inhibitor concentration.
-
Analyze the plots:
-
Competitive Inhibition: Lines will intersect on the y-axis.
-
Non-competitive Inhibition: Lines will intersect on the x-axis.
-
Uncompetitive Inhibition: Lines will be parallel.
-
Hypothetical Quantitative Data
The following table presents hypothetical IC₅₀ values for Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate against a panel of enzymes, based on the known activities of similar thiazole derivatives.
| Enzyme Target | Hypothetical IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| hMAO-B | 5.2 | Selegiline | 0.01 |
| Carbonic Anhydrase II | 15.8 | Acetazolamide | 0.012 |
| Cyclooxygenase-2 (COX-2) | 8.9 | Celecoxib | 0.04 |
Note: These values are for illustrative purposes only and must be determined experimentally.
Conclusion and Future Directions
Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate represents a promising scaffold for the development of novel enzyme inhibitors. The protocols outlined in this guide provide a solid foundation for researchers to explore its biological activities. Future studies should focus on screening this compound against a broader panel of enzymes to identify specific targets. Elucidation of the structure-activity relationship (SAR) through the synthesis and testing of analogs will be crucial for optimizing its potency and selectivity. Furthermore, cell-based assays and in vivo studies will be necessary to validate its therapeutic potential.
References
-
Al-Jumaili, M.H.A.; Hamad, A.A.; Hashem, H.E.; Hussein, A.D.; Muhaidi, M.J.; Ahmed, M.A.; Albanaa, A.H.A.; Siddique, F.; Bakr, E.A. (2023). Comprehensive review on the Bis–heterocyclic compounds and their anticancer efficacy. Journal of Molecular Structure, 1271, 133970. [Link]
-
Arshad, M.F., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3994. [Link]
-
Chem-Impex. 4-(3-Nitrophenyl)thiazole-2-carboxylic acid methyl ester. [Link]
-
Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29049–29062. [Link]
-
MDPI. (2022). Synthesis and Characterization of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Molecules, 27(6), 1934. [Link]
-
PubChemLite. 2-(3-nitrophenyl)-1,3-thiazole-4-carboxylic acid. [Link]
-
Secci, D., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 597-612. [Link]
-
Taha, M., et al. (2023). New pyrrolopyridine-based Thiazolotriazoles As Diabetics Inhibitors: Enzymatic Kinetics and In Silico Study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2187321. [Link]
Sources
- 1. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives [html.rhhz.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Section 1: Frequently Asked Questions (Mechanisms & Fundamentals)
Thiazole Synthesis Technical Support Center: Troubleshooting & Methodologies
Introduction
Thiazole derivatives are privileged scaffolds in medicinal chemistry and drug development. The most ubiquitous method for their construction is the Hantzsch thiazole synthesis, a robust condensation between an
Q1: What is the primary mechanism of the Hantzsch thiazole synthesis, and where do most failures occur?
A: The reaction proceeds via a multi-step mechanism. First, the sulfur atom of the thioamide acts as a nucleophile, attacking the
Q2: Why am I getting a mixture of isomers instead of the desired 2-aminothiazole? A: Regioselectivity is highly dependent on the pH of the reaction medium[4]. Under neutral or mildly basic conditions, the standard pathway yields the thermodynamically stable 2-aminothiazole. However, under strongly acidic conditions, the reaction pathway shifts, leading to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles as isomeric byproducts[4]. This occurs because the acidic environment protonates key intermediates, altering the nucleophilicity of the nitrogen and redirecting the cyclization trajectory[2][4].
Q3: My starting materials are fully consumed, but the isolated yield is low. Where is my product?
A: Thiazoles possess a basic nitrogen atom. During the reaction, the generation of hydrohalic acid (e.g., HBr from an
Q4: How does the choice of solvent impact the reaction kinetics and yield? A: Solvents dictate the solvation of the transition states. While ethanol is traditionally used[4], modern methodologies employ highly polar, strong hydrogen-bond donating solvents like 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)[6]. HFIP activates the carbonyl carbon toward nucleophilic attack via strong hydrogen bonding, facilitating intramolecular Michael additions and cyclizations even at room temperature[6].
Section 2: Quantitative Data on Reaction Conditions
To optimize your synthesis, consult the following table summarizing the effects of various conditions on product distribution and yield.
| Solvent / Condition | Temperature | Major Product | Yield / Outcome | Causality / Mechanism |
| Ethanol (Neutral) | Reflux (78 °C) | 2-Aminothiazole | >90% | Standard |
| 10M HCl / EtOH (1:2) | 80 °C (20 min) | 2-Imino-2,3-dihydrothiazole | ~73% | Acidic conditions shift regioselectivity, preventing standard cyclization[4]. |
| HFIP | Room Temp | Thiazoline / Thiazole | 68–90% | Strong hydrogen bonding activates the electrophile, accelerating kinetics[6]. |
| Acetic Acid | Reflux | Thiazole | High | Acts as both solvent and mild promoter for dehydration steps[6]. |
Section 3: Troubleshooting Workflows
Caption: Reaction pathway and regioselectivity in Hantzsch thiazole synthesis.
Caption: Logical guide for troubleshooting regioselectivity and yield issues.
Section 4: Self-Validating Experimental Protocol
Standard Protocol for the Synthesis of 2-Aminothiazoles This protocol incorporates built-in validation steps to ensure high fidelity, specifically addressing the common pitfall of product loss during workup[3][5].
Step 1: Reagent Preparation
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add 10.0 mmol of the
-haloketone (e.g., 2-bromoacetophenone) and 10.5 mmol of the thioamide (e.g., thiourea) to the flask[5]. -
Causality: A slight excess of thioamide ensures complete consumption of the alkylating agent, which is typically more difficult to separate from the final product.
Step 2: Reaction Initiation
-
Suspend the reagents in 20 mL of absolute ethanol.
-
Heat the mixture to reflux (approx. 78 °C) with continuous stirring for 2 to 4 hours[3].
Step 3: Validation Checkpoint 1 (Reaction Monitoring)
-
After 2 hours, sample the reaction mixture and perform Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes/Ethyl Acetate).
-
Self-Validation: The disappearance of the
-haloketone spot confirms the completion of the step. If starting material remains, continue refluxing and re-check after 1 hour[3].
Step 4: Neutralization and Precipitation (Critical Step)
-
Remove the flask from heat and allow it to cool to room temperature.
-
Slowly pour the reaction contents into a beaker containing 50 mL of a 5% aqueous sodium carbonate (
) solution while stirring vigorously[3][5]. -
Causality: The basic sodium carbonate neutralizes the hydrobromide salt of the thiazole. Because the neutral 2-aminothiazole is poorly soluble in water, it will rapidly precipitate out of the solution[3][5].
Step 5: Validation Checkpoint 2 (pH Check)
-
Test the aqueous mixture with pH paper. Ensure the pH is strictly
7. If it is acidic, add more 5% until neutral/mildly basic. -
Self-Validation: Failure to reach a neutral pH means a portion of your product is still water-soluble, directly causing low yields.
Step 6: Isolation and Purification
-
Collect the precipitated solid via vacuum filtration using a Büchner funnel[3].
-
Wash the filter cake with cold distilled water (2 x 10 mL) to remove residual inorganic salts.
-
Allow the solid to air dry, then recrystallize from hot ethanol to obtain the analytically pure thiazole derivative.
References
1.[6] Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. rsc.org. 6 2.[2] Technical Support Center: Thiazole Synthesis Regioselectivity. benchchem.com. 2 3.[1] Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives. benchchem.com. 1 4. Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. medcraveonline.com. Link 5.[3] Troubleshooting low yields in Hantzsch thiazole synthesis. benchchem.com. 3 6.[5] Hantzsch thiazole synthesis - laboratory experiment. youtube.com. 5 7.[4] The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. sci-hub.box. 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sci-Hub: are you are robot? [sci-hub.box]
- 5. m.youtube.com [m.youtube.com]
- 6. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]
Technical Support Center: Nitrophenylthiazole Synthesis Optimization
Current Status: OPERATIONAL Ticket Focus: Optimization of 2-amino-4-(4-nitrophenyl)thiazole synthesis (CAS: 2104-09-8) Assigned Specialist: Senior Application Scientist
Core Knowledge Base: Master Protocols
Welcome to the technical support hub. Below are the two validated workflows for synthesizing nitrophenylthiazoles via the Hantzsch condensation. The presence of the nitro group (
Protocol A: Standard Ethanol Reflux (High Purity)
Best for: Initial characterization and obtaining analytical standards.
-
Stoichiometry: Combine 2-bromo-4'-nitroacetophenone (1.0 equiv) and thiourea (1.1 equiv) in a round-bottom flask.
-
Solvent: Add absolute Ethanol (
substrate). -
Reaction: Heat to reflux (
) for 1–2 hours.-
Checkpoint: Monitor via TLC (Hexane:EtOAc 3:2). The starting bromide spot should disappear.
-
-
Workup (Critical):
-
Cool reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 10% aqueous Sodium Carbonate (
) . -
Why? The reaction generates HBr. Neutralization is required to precipitate the free base 2-aminothiazole and prevent the formation of hydrobromide salts which are water-soluble and acidic.
-
-
Purification: Filter the yellow/orange precipitate. Wash with copious water. Recrystallize from hot Ethanol .
Protocol B: Green Synthesis (PEG-400/Water)
Best for: Scale-up and environmental compliance.
-
Medium: Use PEG-400 or a PEG-400/Water (1:1) mixture as the solvent.
-
Catalysis: No metal catalyst is required; the medium acts as a phase transfer facilitator.
-
Conditions: Stir at
for 45–60 minutes. -
Isolation: Pour into crushed ice. The hydrophobic nitrophenylthiazole will precipitate immediately. Filtration yields high purity (>90%) without column chromatography.
Mechanistic Workflow (Visualization)
Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a nucleophilic displacement followed by a cyclodehydration.
Figure 1: The Hantzsch Thiazole Synthesis pathway. Note that the nitro group enhances the initial SN2 attack (Reactants
Troubleshooting Tickets (Q&A)
Ticket #101: "My yield is low (<50%), and I see starting material on TLC."
Diagnosis: Incomplete conversion due to kinetic stalling or salt formation.
-
Root Cause 1: Trapped as HBr Salt.
-
Explanation: The thiazole nitrogen is basic. In the presence of the HBr byproduct, the product exists as a hydrobromide salt, which is soluble in water/ethanol and may not precipitate during simple filtration.
-
Solution: Ensure the quench is performed in basic media (pH 8-9) using
or Ammonium Hydroxide. This liberates the free amine, forcing precipitation.
-
-
Root Cause 2: Temperature. [1][2][3][4]
-
Explanation: The nitro group makes the ketone highly reactive, but the cyclization step (Intermediate B
Product) has a high activation energy. -
Solution: Ensure a vigorous reflux. If using Ethanol, switch to DMF or Dioxane (
) for 1 hour to drive dehydration.
-
Ticket #102: "The product is a sticky, dark tar instead of a solid."
Diagnosis: Polymerization of the phenacyl bromide or decomposition.
-
Root Cause: 2-bromo-4'-nitroacetophenone is lachrymatory and unstable. If added too quickly to a hot solution, it can polymerize before reacting with thiourea.
-
Solution (The "Portion-wise" Protocol):
-
Dissolve the thiourea in the solvent first and bring to reflux.
-
Add the bromoketone slowly (solid addition or solution dropwise) over 20 minutes.
-
This ensures thiourea is always in excess relative to the unreacted bromide, suppressing self-polymerization.
-
Ticket #103: "I am getting a mixture of isomers."
Diagnosis: Regioselectivity failure (Aminothiazole vs. Iminothiazole).
-
Root Cause: Tautomerism. Under strongly acidic conditions, the reaction can favor the formation of 2-imino-2,3-dihydrothiazole rather than the desired 2-aminothiazole .
-
Solution: Avoid adding exogenous acids (like HCl or acetic acid) to "catalyze" the reaction. The HBr generated in situ is sufficient. Stick to neutral solvents (EtOH, Water/PEG) to favor the thermodynamic aromatic 2-aminothiazole product.
Optimization Data: Solvent & Catalyst Screening
The following data summarizes efficiency across different reaction media for 4-nitrophenylthiazole synthesis.
| Entry | Solvent System | Catalyst | Temp ( | Time (min) | Yield (%) | Notes |
| 1 | Ethanol | None | Reflux ( | 120 | 79-85 | Standard method; requires basic workup. |
| 2 | Water | None | Reflux ( | 300 | 50 | Poor solubility of nitro-ketone limits contact. |
| 3 | PEG-400 | None | 80 | 45 | 92 | Recommended. Homogeneous phase; easy isolation. |
| 4 | Ethanol | Iodine ( | Reflux | 60 | 90 | Iodine acts as a Lewis acid to speed up cyclization. |
| 5 | Solvent-Free | Grinding | R.T. | 10 | 95 | Mechano-chemistry; requires mortar/pestle, hard to scale. |
References
-
BenchChem Technical Support. (2025).[1][2][5] Optimizing Hantzsch thiazole synthesis reaction conditions. Retrieved from
-
Potewar, T. M., et al. (2008).[6] "Catalyst-Free Efficient Synthesis of 2-aminothiazoles in Water at Ambient Temperature." Tetrahedron, 64(22), 5019-5022.[6]
-
Kashyap, S. J., et al. (2015). "Rapid and Environmentally Benign Protocol for the Synthesis of 2-Aminothiazoles." Chemistry & Biology Interface, 5(5), 296-300.
-
Bramley, S. E., et al. (1987). "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 639.[7]
-
Sigma-Aldrich. (n.d.). Product Specification: 2-Amino-4-(4-nitrophenyl)thiazole. CAS: 2104-09-8.[8] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academia.edu [academia.edu]
- 7. Sci-Hub. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity / Journal of the Chemical Society, Perkin Transactions 1, 1987 [sci-hub.jp]
- 8. 2-Amino-4-(4-nitrophenyl)thiazole (96%) - Amerigo Scientific [amerigoscientific.com]
Technical Support Center: Stability and Handling of Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific physicochemical liabilities of Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate .
This compound features three distinct structural motifs that dictate its behavior in solution: a thiazole ring , a methyl ester , and a 3-nitrophenyl group . The synergistic electron-withdrawing effects of the thiazole and nitroaromatic moieties render the ester carbonyl highly electrophilic, making it exceptionally prone to nucleophilic attack (hydrolysis and transesterification) [1]. Furthermore, the nitroaromatic system introduces significant photolability under ambient light [2].
The following guides, data, and protocols are designed to help you understand the causality behind these degradation pathways and implement self-validating workflows to ensure experimental integrity.
PART 1: Core Troubleshooting Guides (FAQs)
Q1: My LC-MS analysis shows a +14 Da mass shift when I prepare stock solutions in ethanol or methanol. What is causing this? A: This is a classic case of transesterification . When dissolved in primary alcohols like ethanol, the methyl ester undergoes a solvent-driven nucleophilic acyl substitution, converting the methyl ester to an ethyl ester (+14 Da). This reaction is catalyzed by trace acidic or basic impurities often found in lower-grade solvents or glassware.
-
Causality: The highly electrophilic nature of the thiazole-4-carboxylate carbonyl lowers the activation energy for nucleophilic attack by the alcohol solvent.
-
Solution: Never use protic solvents (alcohols) for stock solutions of this compound. Use strictly anhydrous, aprotic solvents such as LC-MS grade Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN).
Q2: The compound loses biological activity in my assay buffer (pH 7.4 - 8.0) over a 24-hour incubation. Is it precipitating?
A: While precipitation is possible, the more likely culprit is base-catalyzed ester hydrolysis (saponification). At physiological pH and above, hydroxide ions (
-
Causality: The 3-nitrophenyl group is a strong electron-withdrawing group (EWG) via both inductive and resonance effects. This pulls electron density away from the thiazole ring, which further starves the ester carbonyl of electron density, making it a prime target for
attack. -
Solution: Prepare aqueous dilutions immediately before adding them to the assay. If the assay permits, lower the buffer pH to 6.5 to exponentially decrease the rate of hydroxide-mediated hydrolysis.
Q3: I noticed the DMSO stock solution turned from pale yellow to a dark brownish-orange after being left on the benchtop. What happened? A: You are observing photodegradation . Nitroaromatic compounds absorb strongly in the near-UV and visible light spectrum (300–400 nm). Photoexcitation promotes electrons to singlet and triplet states, which can trigger complex photochemical cascades, including reduction of the nitro group to a nitroso or hydroxylamine derivative, or radical-mediated dimerization [2].
-
Causality: The
and transitions of the 3-nitrophenyl moiety are highly efficient at capturing ambient laboratory light, providing the activation energy required to break bonds or abstract hydrogen atoms from the solvent. -
Solution: Treat the compound as highly photosensitive. Store all solutions in opaque or amber vials and minimize exposure to ambient light during pipetting.
Q4: How can I ensure my DMSO stock solutions remain stable for months? A: The primary enemy of DMSO stocks is hygroscopicity . DMSO rapidly absorbs water from the atmosphere. Once water enters the DMSO stock, it provides the nucleophile required for ester hydrolysis, even at -20°C over long periods.
-
Causality: Water ingress transforms an inert aprotic environment into a reactive hydrolytic mixture.
-
Solution: Follow the "Anhydrous Stock Protocol" detailed in Part 3. By using argon-purged, amine-free anhydrous DMSO and storing single-use aliquots at -80°C, you eliminate both the nucleophile (water) and the thermal energy required for degradation.
PART 2: Quantitative Stability Data
To guide your experimental design, the following table summarizes the half-life (
| Solvent / Buffer System | pH | Temp (°C) | Light Exposure | Estimated Half-Life ( | Primary Degradant |
| Anhydrous DMSO | N/A | -80°C | Dark | > 24 Months | None |
| Standard DMSO (Ambient) | N/A | 25°C | Ambient Light | 7 - 14 Days | Photodegradation products |
| Ethanol (Absolute) | N/A | 25°C | Dark | 48 - 72 Hours | Ethyl ester (Transesterification) |
| Aqueous Buffer (PBS) | 6.5 | 37°C | Dark | ~ 72 Hours | Carboxylic acid (Hydrolysis) |
| Aqueous Buffer (PBS) | 7.4 | 37°C | Dark | 8 - 12 Hours | Carboxylic acid (Hydrolysis) |
| Aqueous Buffer (Tris) | 8.5 | 37°C | Dark | < 2 Hours | Carboxylic acid (Hydrolysis) |
PART 3: Experimental Protocols
Protocol 1: Preparation of Ultra-Stable Anhydrous Stock Solutions
This protocol establishes a self-validating system to prevent hydrolysis and photodegradation during long-term storage.
Materials Required:
-
Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate (Lyophilized powder)
-
Anhydrous, amine-free DMSO (packaged under Argon)
-
Amber glass LC-MS vials with PTFE-lined caps
-
Argon gas source
Step-by-Step Methodology:
-
Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Prevents atmospheric condensation on the cold powder.
-
Solvent Handling: Under a fume hood with subdued lighting, open the anhydrous DMSO. Immediately purge the headspace of the DMSO bottle with Argon after withdrawing the required volume.
-
Dissolution: Dissolve the compound to the desired concentration (e.g., 10 mM). Vortex gently until completely dissolved. Do not sonicate, as localized heating can accelerate degradation.
-
Aliquotting: Dispense single-use aliquots (e.g., 20 µL) into amber glass LC-MS vials. Causality: Single-use aliquots prevent freeze-thaw cycles, which introduce condensation and micro-fractures in the solvent matrix that accelerate degradation.
-
Purging & Sealing: Gently blow a stream of Argon over the open vials for 3 seconds to displace ambient air. Cap immediately with PTFE-lined septa.
-
Storage: Store at -80°C.
-
Validation: Run an LC-MS quality control check on one aliquot immediately after freezing and thawing to establish a baseline purity chromatogram.
Protocol 2: Forced Degradation Profiling
To confidently differentiate between assay artifacts and true chemical degradation, perform this controlled forced degradation assay.
Step-by-Step Methodology:
-
Hydrolytic Stress: Prepare a 100 µM solution of the compound in a 50:50 mixture of MeCN and 0.1 N NaOH. Incubate at 40°C for 4 hours.
-
Photolytic Stress: Prepare a 100 µM solution in MeCN. Place in a clear quartz vial and expose to a Xenon arc lamp (ICH Q1B standard conditions, 1.2 million lux hours).
-
Neutral Control: Prepare a 100 µM solution in anhydrous MeCN, wrapped in aluminum foil, kept at 4°C.
-
Analysis: Inject all three samples into an LC-MS system (C18 column, Water/MeCN gradient with 0.1% Formic Acid).
-
Interpretation:
-
The Hydrolytic Stress sample will yield a peak with a mass shift of -14 Da (loss of
), confirming the retention time of the carboxylic acid degradant. -
The Photolytic Stress sample will yield multiple peaks, identifying the specific retention times of the nitro-reduction or radical coupling artifacts.
-
PART 4: Mechanistic & Workflow Visualizations
The following diagrams map the chemical causality of degradation and provide a logical troubleshooting workflow.
Chemical degradation pathways of Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate in solution.
Decision tree for troubleshooting compound instability using LC-MS and visual data.
PART 5: References
The mechanistic principles and degradation pathways described in this guide are grounded in established peer-reviewed literature regarding thiazole-4-carboxylate hydrolysis and nitroaromatic photochemistry.
-
Title: Synthesis and evaluation of 2,4,5-trisubstitutedthiazoles as carbonic anhydrase-III inhibitors (Mechanism of thiazole-4-carboxylate ester hydrolysis). Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]
-
Title: How a toxic pollutant avoids photodegradation: Relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution (Photostability and relaxation pathways of nitroaromatics). Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]
"enhancing the solubility of Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate"
To: Research Team From: Technical Support Center (Senior Application Scientist) Subject: Solubility Enhancement Protocols for Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate
Executive Summary
Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate presents a classic solubility challenge in drug discovery: it combines a rigid, planar heteroaromatic scaffold (high crystal lattice energy) with a lipophilic ester and a nitro group.[1] While the nitro group adds polarity, the molecule lacks significant ionizable centers at physiological pH, rendering it practically insoluble in pure aqueous media.
This guide provides a tiered troubleshooting framework to solubilize this compound for in vitro screening and early-stage development. We prioritize maintaining the integrity of the methyl ester, as hydrolysis to the acid is a chemical change that may alter biological activity.
Module 1: Critical Physicochemical Analysis
Before attempting dissolution, understand the barriers.
| Property | Value (Est.) | Implication for Solubility |
| LogP | ~2.5 - 3.2 | Moderate lipophilicity; requires organic cosolvents or surfactants.[1] |
| pKa (Thiazole N) | < 2.0 | The electron-withdrawing nitro group reduces the basicity of the thiazole nitrogen.[1] Acidification (e.g., HCl) is unlikely to yield a stable, soluble salt and may hydrolyze the ester. |
| Melting Point | >160°C | High lattice energy. Dissolution requires significant energy input (heat/sonication) to break crystal packing.[1] |
| H-Bond Donors | 0 | Limited interaction with water; relies on van der Waals and dipole interactions.[1] |
Module 2: Troubleshooting & Protocols (Q&A Format)
Tier 1: The "Quick Fix" – Organic Cosolvents
Use this for: High-throughput screening (HTS), cellular assays (if DMSO tolerant).[1]
Q: I can't get the solid to dissolve in DMSO at 10 mM. What am I doing wrong? A: The compound likely suffers from "slow wetting" due to its high melting point and crystalline nature. Protocol:
-
Weighing: Weigh the solid into a glass vial (avoid plastic initially to prevent static loss).
-
Solvent Addition: Add 100% DMSO (anhydrous) to achieve a 20 mM concentration.
-
Energy Input: Vortex for 60 seconds. If particles remain, sonicate at 40°C for 10-15 minutes. The heat helps overcome the crystal lattice energy.
-
Visual Check: Hold the vial against a light source. The solution must be perfectly clear.
Q: My stock solution precipitates immediately when I add it to cell culture media. How do I fix this? A: This is "solvent shock." The sudden change in polarity causes the hydrophobic compound to crash out. Troubleshooting Guide:
-
Step 1: Pre-warm your culture media to 37°C. Cold media accelerates precipitation.
-
Step 2: Use an intermediate dilution step. Instead of adding 1 µL of 100% DMSO stock directly to 1 mL media:
-
Dilute 100% DMSO stock 1:10 into PEG-400 or Ethanol .[1]
-
Add this mix to the media.
-
-
Step 3: Ensure the final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity, but check if the compound stays soluble at this ratio.
Tier 2: Surfactant-Assisted Solubilization
Use this for: Animal studies (IP/IV) or assays sensitive to high DMSO.[1]
Q: DMSO is toxic to my specific cell line. What is the alternative? A: Use a surfactant to form micelles that encapsulate the lipophilic ester. Tween 80 (Polysorbate 80) is the gold standard here.
Protocol: The "Thin Film" Method
-
Dissolve the compound in a volatile solvent (e.g., Acetone or Methanol) in a round-bottom flask.
-
Add Tween 80 (ratio: 1:5 w/w drug:surfactant).
-
Rotary evaporate the solvent. This leaves a thin film of drug dispersed in surfactant.
-
Rehydrate this film with warm saline or PBS (37°C) under vigorous stirring.
-
Result: A clear micellar solution or stable nanosuspension.
Tier 3: Cyclodextrin Complexation
Use this for: High-concentration IV formulations or long-term stability.[1]
Q: Will cyclodextrins work for this molecule? A: Yes. The 2-phenylthiazole moiety fits well into the cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1]
Protocol:
-
Prepare a 20% (w/v) HP-β-CD solution in PBS.[1]
-
Add the compound in excess (supersaturated).
-
Autoclave or stir at 50°C for 4 hours.
-
Filter through a 0.45 µm PVDF filter to remove uncomplexed solid.
-
Validation: Analyze the filtrate by HPLC to determine the exact concentration of dissolved drug.
Module 3: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental constraints.
Caption: Decision tree for solubilizing Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate based on assay tolerance and administration route.
Module 4: Stability & Chemical Integrity
Q: Can I use NaOH to dissolve it? A: NO. While adding base would hydrolyze the ester to the carboxylate anion (Salt form), this changes the chemical identity of your molecule to 2-(3-Nitrophenyl)thiazole-4-carboxylic acid.[1] Unless the acid is your active metabolite, avoid pH > 8.0 .
Q: How stable is the stock solution? A:
-
In DMSO: Stable for months at -20°C.
-
In Aqueous Media: The ester bond is susceptible to hydrolysis over time. Prepare working solutions fresh (use within 4 hours).
References
-
Cyclodextrin Complexation : Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2] Advanced Drug Delivery Reviews. (General reference for Protocol C).
-
Hydrolysis Kinetics : Kalia, J., & Raines, R. T. (2008).[3] Hydrolytic Stability of Hydrazones and Oximes (Context on C=N stability and ester hydrolysis in heterocycles). Angewandte Chemie. Retrieved from [Link]
-
Structural Analogs : PubChem. (n.d.). Methyl 2-(3-nitrophenyl)thiazole-4-carboxylate Data. Retrieved from [Link][1]
Sources
Technical Support Center: Scale-Up Synthesis of Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate. This document offers in-depth protocols, troubleshooting advice, and frequently asked questions to ensure a safe, efficient, and successful synthesis campaign.
Overview of the Synthesis
The synthesis of Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate is achieved via the Hantzsch thiazole synthesis, a classic and robust method for constructing the thiazole ring.[1][2][3] The overall strategy involves the cyclocondensation of a thioamide with an α-haloketone.[3] In this specific synthesis, the key precursors are 3-nitrothiobenzamide and a methyl 2-halo-3-oxobutanoate. The reaction proceeds through a nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[2]
Experimental Protocols
Part 1: Synthesis of 3-Nitrothiobenzamide
This protocol details the conversion of 3-nitrobenzaldehyde to 3-nitrothiobenzamide. A common method for this transformation is the reaction of the corresponding aldehyde with a sulfur source, such as Lawesson's reagent or phosphorus pentasulfide.
Materials:
-
3-Nitrobenzaldehyde
-
Lawesson's Reagent
-
Anhydrous Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitrobenzaldehyde (1.0 equiv) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 equiv) portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-nitrothiobenzamide.
Part 2: Synthesis of Methyl 2-chloro-3-oxobutanoate
This protocol describes the chlorination of methyl 3-oxobutanoate (methyl acetoacetate) to produce the required α-haloketone.
Materials and Equipment:
-
Methyl 3-oxobutanoate
-
Sulfuryl chloride (SO₂Cl₂)
-
Toluene
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice-salt bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 104 g (0.8 mol) of methyl 3-oxobutanoate in 500 ml of toluene.[4]
-
Cooling: Cool the solution to a temperature between 0 and 5°C using an ice-salt bath.[4]
-
Addition of Chlorinating Agent: Add 108 g (0.8 mol) of sulfuryl chloride dropwise to the cooled solution via the dropping funnel. Maintain the temperature of the reaction mixture between 0 and 5°C during the addition.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[4]
-
Work-up: The reaction mixture can be carefully washed with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Isolation: The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude methyl 2-chloro-3-oxobutanoate. Further purification can be achieved by vacuum distillation.
Part 3: Scale-Up Synthesis of Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate
This protocol outlines the Hantzsch cyclocondensation for the final product.
Materials:
-
3-Nitrothiobenzamide (from Part 1)
-
Methyl 2-chloro-3-oxobutanoate (from Part 2)
-
Ethanol (or other suitable solvent like acetonitrile)[5]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a round-bottom flask, add 3-nitrothiobenzamide (1.0 equiv) and methyl 2-chloro-3-oxobutanoate (1.0-1.1 equiv).
-
Add a suitable solvent such as ethanol.
-
Heat the reaction mixture to reflux and monitor its progress using TLC. The reaction time can vary from a few hours to overnight.[5][6]
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration and wash with a small amount of cold solvent.[5]
-
If no precipitate forms, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.[7]
Visualizing the Workflow
Caption: Overall synthetic workflow for Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate.
Troubleshooting Guide
This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format.
Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis can be attributed to several factors. Here are key areas to troubleshoot:
-
Purity of Starting Materials: The stability and purity of your α-haloketone and thioamide are critical. α-Haloketones can be unstable and should be freshly prepared or purified before use to avoid side reactions from impurities.[5][8] Similarly, ensure the high purity of the thioamide.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact the reaction outcome. The reaction is often heated to reflux for several hours, but prolonged heating can lead to the decomposition of the product. Monitoring the reaction progress by TLC is crucial to determine the optimal reaction time.[5][8]
-
Stoichiometry: Ensure the correct stoichiometry of the reactants. An excess of one reactant may be beneficial in some cases but can also lead to side product formation.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?
A2: The formation of multiple products can be due to side reactions or impurities in the starting materials.
-
Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to the α-haloketone and thioamide. To address this, you can try increasing the reaction temperature or extending the reaction time.[8]
-
Formation of Isomeric Thiazoles: With unsymmetrical α-haloketones, the formation of regioisomers is possible. Running the reaction under acidic conditions has been shown to alter the regioselectivity in some cases.[9]
-
Byproducts from Impurities: Impurities in the starting materials can lead to a variety of unwanted side reactions. Ensure the purity of your starting materials through recrystallization or chromatography if necessary.[8]
Q3: I am struggling to isolate and purify my thiazole product on a large scale. What are some effective methods?
A3: The workup and purification procedure is critical for obtaining a high yield of pure product.
-
Precipitation/Crystallization: Many thiazole products are poorly soluble in water. After the reaction is complete, pouring the reaction mixture into a solution of a weak base like 5% sodium carbonate can neutralize the initially formed hydrohalide salt of the thiazole, causing the neutral product to precipitate.[3][8] The solid can then be collected by filtration. Recrystallization from a suitable solvent is an excellent method for purification on a larger scale.
-
Column Chromatography: While effective, column chromatography can be challenging and costly for large-scale purifications. It is best used for purifying smaller batches or for removing closely related impurities if crystallization is not effective.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Frequently Asked Questions (FAQs)
Q: What are the key safety precautions to consider for this scale-up synthesis?
A: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[10]
-
Thioamides: Can be toxic and should be handled with care.
-
α-Haloketones: Are often lachrymatory and can be corrosive. Handle with caution and avoid inhalation of vapors.
-
Sulfuryl Chloride: Reacts violently with water. It is corrosive and can cause severe skin burns and eye damage. It is also toxic if inhaled.[4]
-
Large-Scale Reactions: Can be exothermic. Ensure adequate cooling capacity and monitor the reaction temperature closely during additions.
Q: Can I use a different halogen in my methyl 2-halo-3-oxobutanoate?
A: Yes, bromo derivatives (methyl 2-bromo-3-oxobutanoate) are also commonly used in Hantzsch synthesis and may offer different reactivity profiles.[11] The choice between chloro and bromo derivatives may depend on availability, cost, and reactivity for your specific substrate.
Q: Are there any "greener" or more environmentally friendly approaches to this synthesis?
A: Yes, significant progress has been made in developing greener synthetic methods for the Hantzsch synthesis. These include one-pot multi-component reactions, the use of recyclable catalysts, employing green solvents like water or ethanol, and utilizing energy-efficient techniques like ultrasound and microwave irradiation.[6]
Q: How can I confirm the identity and purity of my final product?
A: The structure and purity of the final product should be confirmed by a combination of spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.
-
Melting Point: A sharp melting point is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product quantitatively.
References
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Gomha, S. M., et al. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Journal of Organic Chemistry.
- Bekkari, H., et al. (2016).
- Papadopoulou, M. V., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. European Journal of Medicinal Chemistry.
- Asif, M. (2020). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)
- Durcik, M., et al. (2023). Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate.
-
Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
Pharmaffiliates. (n.d.). Methyl 2-chloro-3-oxobutanoate. Retrieved from [Link]
- Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences.
- Kumar, R., et al. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances.
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
- González-Naveiro, M., et al. (2015). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Synlett.
- Chem Help Asap. (2020, November 5).
- Wang, L., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
- Madsen, J. L., et al. (2017). Synthesis, Stability and Diels-Alder Reactions of Methyl 2-Oxobut-3-enoate. European Journal of Organic Chemistry.
- Reddy, G. J., et al. (2007). A novel and efficient process for the preparation of 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid (Febuxostat).
- Gomha, S. M., et al. (2016).
- Li, Y., et al. (2017). Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. Molecules.
-
Organic Syntheses. (2005). Acid catalyzed acetalisation of 3-nitrobenzaldehyde with ethanediol to the correspondent 1,3-dioxolane. Retrieved from [Link]
-
ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). methyl (2S)-2-chloro-3-oxobutanoate. Retrieved from [Link]
-
IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Processes for preparing thiazole carboxylic acids.
- Puccinelli, R. R., et al. (2024). Automated small-scale protein purification and analysis for accelerated development of protein therapeutics. PLoS ONE.
-
Scribd. (n.d.). Synthesis of 3-Nitrobenzaldehyde. Retrieved from [Link]
- Smith, C. J., et al. (2011). Safe and efficient tetrazole synthesis in a continuous-flow microreactor. Organic Letters.
- Ukrformin, I. V., et al. (2018).
-
Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. Retrieved from [Link]
- Puccinelli, R. R., et al. (2024).
- Google Patents. (n.d.). Process for synthesis of lenalidomide.
- Chippendale, K. E., et al. (1971). Some reactions of 3-acetamido-2-nitrobenzo[b]thiophen and its 5-chloro- and 5-bromo- derivatives. Journal of the Chemical Society C: Organic.
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- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Sci-Hub. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity / Journal of the Chemical Society, Perkin Transactions 1, 1987 [sci-hub.jp]
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Technical Support Center: Optimization of Biological Assays for Thiazole Compounds
Topic: Refining the protocol for biological assays with thiazole compounds Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Last Updated: March 2026
Introduction: The Thiazole Paradox
Thiazole scaffolds (e.g., 2-aminothiazoles, benzothiazoles) are "privileged structures" in medicinal chemistry due to their ability to form hydrogen bonds and π-stacking interactions with diverse biological targets. However, they are frequently cited as Pan-Assay Interference Compounds (PAINS) .[1]
This guide addresses the three critical failure modes specific to thiazoles:
-
Aqueous Insolubility: Leading to "crashing out" and inconsistent IC50s.
-
Redox Cycling: Causing false positives in tetrazolium-based (MTT/MTS) viability assays.
-
Aggregation: Promiscuous inhibition of enzymes by 2-aminothiazoles (PrATs).
Module 1: Solubility & Compound Management
Issue: My compound precipitates when added to the cell culture media.
The Science: Thiazoles are often highly lipophilic (LogP > 3.5). When a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into an aqueous buffer, the rapid change in polarity causes the compound to precipitate before it can disperse. This creates a "local high concentration" zone, leading to micro-crystals that cells cannot uptake, resulting in artificially low potency.
Protocol: The "Intermediate Dilution" Method
Do not spike 100% DMSO stock directly into the assay plate. Use this step-down protocol to maintain solubility.
-
Prepare Stock: Dissolve thiazole powder in 100% DMSO to 10 mM. Vortex and sonicate (warm to 37°C if necessary).
-
Create Intermediate Plate (100x): Dilute the stock into a solvent-intermediate (e.g., PBS with 10% DMSO) before the final assay.
-
Final Addition: Transfer from the intermediate plate to the assay plate.
Visual Workflow (Graphviz):
Caption: Step-down dilution strategy to prevent thiazole precipitation (shock crystallization) in aqueous media.
Module 2: Cell Viability Assay Interference
Issue: My thiazole compound shows high cell viability in MTT assays, even at toxic doses.
The Science: This is a classic false negative. Many thiazoles possess intrinsic reducing potential.[2] In the MTT assay, mitochondrial dehydrogenases reduce yellow tetrazolium to purple formazan.[2] Thiazoles can chemically reduce MTT without any cellular activity, generating a purple signal that mimics viable cells.
Troubleshooting Guide: The Cell-Free Control
Q: How do I confirm MTT interference? A: Run a "Cell-Free" control lane.
-
Prepare media without cells.[2]
-
Add your thiazole compound at the highest test concentration (e.g., 10 µM).
-
Add MTT reagent and incubate for 2–4 hours.
-
Result: If the media turns purple, your compound is reducing the dye.
Q: What is the alternative protocol? A: Switch to non-redox assays.
-
Recommended: Sulforhodamine B (SRB) assay (measures protein content) or CellTiter-Glo® (measures ATP). These are not susceptible to redox cycling interference.
Data Comparison: Viability Assay Selection
| Assay Type | Mechanism | Thiazole Compatibility | Risk Factor |
| MTT / MTS | Reductive metabolism (NAD(P)H) | Low | False Positives (Chemical reduction of dye) |
| Resazurin | Reductive metabolism | Medium | Fluorescence quenching by thiazole |
| SRB | Total Protein Staining | High | Low (Requires fixation) |
| ATP (Luciferase) | ATP Quantification | High | Low (Best for high-throughput) |
Module 3: Enzyme Inhibition & Aggregation (PAINS)
Issue: I found a potent 2-aminothiazole inhibitor, but the IC50 shifts when I change enzyme concentration.
The Science: 2-aminothiazoles are notorious "Promiscuous 2-Aminothiazoles" (PrATs).[3] They often inhibit enzymes not by binding to the active site (1:1 stoichiometry), but by forming colloidal aggregates that sequester the enzyme. This is non-specific and a development dead-end.
Protocol: The Detergent Test
To validate that your thiazole is a true inhibitor and not an aggregator, you must perform the Triton X-100 Shift Assay .
-
Standard Run: Measure IC50 in standard buffer.
-
Detergent Run: Measure IC50 in buffer + 0.01% Triton X-100 (freshly prepared).
-
Analysis:
-
If IC50 remains stable: Likely a specific binder.
-
If IC50 increases significantly (potency loss): The compound was an aggregator (detergent broke the aggregate).
-
Visual Decision Tree (Graphviz):
Caption: Decision tree to distinguish specific thiazole inhibition from non-specific colloidal aggregation.
Module 4: Fluorescence Interference
Issue: My fluorescence polarization (FP) or FRET assay data is noisy.
The Science: Thiazole derivatives (e.g., Thiazole Orange) are often used as fluorophores. Many synthetic thiazoles have intrinsic fluorescence or can quench standard fluorophores (like Fluorescein/GFP) via π-π stacking.
Diagnostic Steps:
-
Spectral Scan: Scan the emission spectrum of your compound (10 µM) in assay buffer. Does it overlap with your assay's fluorophore?
-
Inner Filter Effect: If your compound is yellow/colored, it may absorb the excitation light, appearing to "inhibit" the signal. Correct using absorbance measurements.
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
-
Devine, S. M., et al. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold.[4] Journal of Medicinal Chemistry.
-
BenchChem Technical Support. Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
- Stockwell, B. R., et al. (2014). The chemistry and biology of small molecules. Nature. (Reference for solubility protocols in chemical biology).
-
Sigma-Aldrich. General Lipid/BSA Solubilization Protocol.
Sources
Validation & Comparative
Analytical Method Validation for Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the challenge of designing and validating analytical methods for complex heterocyclic intermediates. Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate (M23NPT4C) is a critical structural scaffold in the development of bioactive thiazole derivatives. Its unique structural features—a highly conjugated nitroaromatic system coupled with a thiazole ester—render it susceptible to specific degradation pathways, such as ester hydrolysis and nitro-group reduction.
To ensure the integrity of downstream Active Pharmaceutical Ingredients (APIs), we must establish an analytical method that is not only robust but strictly compliant with the latest guidelines[1]. This guide objectively compares the available analytical methodologies, explains the mechanistic reasoning behind our protocol choices, and provides a self-validating experimental workflow.
Comparative Analysis of Analytical Methodologies
Before committing to a validation lifecycle, we must objectively evaluate the analytical techniques available for M23NPT4C. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the industry workhorse, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) offer distinct advantages for specific use cases[2],[3].
Table 1: Performance Comparison of Analytical Alternatives for M23NPT4C
| Parameter | RP-HPLC-UV (Proposed) | LC-MS/MS | qNMR |
| Primary Application | Routine QC, Purity, Release | Trace Impurity Profiling | Absolute Purity (No Standard) |
| Sensitivity (LOD) | ~0.01 µg/mL | ~0.001 ng/mL | ~100 µg/mL |
| Quantitation Accuracy | Excellent (Robust UV absorbance) | Moderate (Prone to ion suppression) | Excellent (Direct proton counting) |
| Specificity Mechanism | Chromatographic resolution | Mass-to-charge (m/z) transitions | Chemical shift & coupling |
| Cost & Throughput | Low Cost / High Throughput | High Cost / Medium Throughput | High Cost / Low Throughput |
| Regulatory Fit | Gold standard for ICH Q2(R2) | Required for genotoxic impurities | Emerging for reference standards |
The Causality of Selection: Why choose RP-HPLC-UV over LC-MS/MS for routine release? While LC-MS/MS offers superior sensitivity, it suffers from matrix effects (ion suppression) that can compromise absolute quantitation accuracy. RP-HPLC-UV relies on the robust Beer-Lambert law. Because M23NPT4C contains a highly conjugated
The ICH Q2(R2) Validation Workflow
To meet regulatory standards, the validation process must follow a logical, risk-based lifecycle[5]. The diagram below illustrates the sequential dependencies of the validation parameters.
Caption: Sequential ICH Q2(R2) method validation lifecycle for M23NPT4C demonstrating parameter dependencies.
Experimental Protocol: A Self-Validating System
A protocol is only as reliable as its internal controls. We do not simply run samples; we engineer a self-validating system . By embedding System Suitability Testing (SST) directly into the sequence, the method continuously proves its own fitness for purpose[6]. If the theoretical plate count drops below a critical threshold, the sequence automatically halts, preventing the generation of compromised data.
Step 1: Chromatographic Conditions
-
Column: Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm). Causality: The hydrophobic C18 stationary phase effectively retains the non-polar thiazole core.
-
Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water; Mobile Phase B: Acetonitrile. Causality: TFA suppresses the ionization of the carboxylate group, preventing peak tailing and ensuring sharp, symmetrical peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Step 2: System Suitability Testing (SST)
Before any validation parameter is assessed, inject the M23NPT4C standard (100 µg/mL) in six replicates.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area
2.0%; Tailing factor (T) 1.5; Theoretical plates (N) 5000.
Step 3: Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of impurities[7].
-
Acid/Base Hydrolysis: Treat 1 mg/mL M23NPT4C with 1N HCl and 1N NaOH for 24 hours at 60°C. Causality: Forces the hydrolysis of the methyl ester into the corresponding carboxylic acid.
-
Oxidation: Treat with 3%
for 24 hours. -
Thermal/Photolytic: Expose to 105°C and UV light (254 nm) for 7 days.
-
Action: Neutralize, dilute to working concentration, and inject. Ensure the M23NPT4C peak is baseline resolved (Resolution
) from all degradation products.
Step 4: Linearity and Range
Prepare a minimum of five concentration levels ranging from 25% to 150% of the target analytical concentration (e.g., 25, 50, 75, 100, 125, 150 µg/mL).
-
Action: Plot peak area versus concentration. Calculate the correlation coefficient (
), y-intercept, and slope.
Step 5: Accuracy (Spike Recovery)
Accuracy measures the closeness of agreement between the accepted true value and the experimental result[8].
-
Action: Spike known amounts of M23NPT4C reference standard into a blank matrix at three levels: 50%, 100%, and 150% of the target concentration. Prepare in triplicate (
total). Calculate the percentage recovery.
Step 6: Precision (Repeatability)
-
Action: Prepare six independent sample solutions of M23NPT4C at 100% concentration (100 µg/mL). Inject each and calculate the % RSD of the assay results.
Quantitative Data Presentation
The following table summarizes the expected validation data for M23NPT4C, demonstrating compliance with ICH Q2(R2) acceptance criteria[9],[4].
Table 2: Summary of Method Validation Results for M23NPT4C
| Validation Parameter | Experimental Result | ICH Q2(R2) Acceptance Criteria | Status |
| System Suitability (RSD) | 0.85% | Pass | |
| Specificity (Resolution) | No interference, | Pass | |
| Linearity ( | 0.9998 (Range: 25 - 150 µg/mL) | Pass | |
| Accuracy (Mean Recovery) | 99.4% ± 0.6% | 98.0% - 102.0% | Pass |
| Precision (Repeatability) | 1.12% RSD ( | Pass | |
| Limit of Detection (LOD) | 0.015 µg/mL (S/N = 3.5) | S/N | Pass |
| Limit of Quantitation (LOQ) | 0.045 µg/mL (S/N = 10.2) | S/N | Pass |
References
-
Food and Drug Administration (FDA) . "Q2(R2) Validation of Analytical Procedures." FDA Guidance Documents, March 2024. Available at:[Link]
-
International Council for Harmonisation (ICH) . "ICH guideline Q2(R2) on validation of analytical procedures." European Medicines Agency, 2022. Available at: [Link]
-
ACS Omega . "Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent: Validation of an HPLC-UV Quantification Method." American Chemical Society, April 2025. Available at: [Link]
-
National Institutes of Health (NIH) . "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole." PMC, November 2024. Available at: [Link]
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. database.ich.org [database.ich.org]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. d-nb.info [d-nb.info]
- 8. m.youtube.com [m.youtube.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
"structure-activity relationship of nitrophenylthiazole compounds"
An In-Depth Technical Guide to the Structure-Activity Relationship of Nitrophenylthiazole Compounds
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] The introduction of a nitrophenyl moiety to this scaffold often serves as a critical pharmacophore, significantly enhancing biological potency.[5][6]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of nitrophenylthiazole compounds across different therapeutic areas. We will dissect how specific structural modifications influence biological outcomes, supported by experimental data and detailed protocols, to offer a comprehensive resource for rational drug design.
Comparative Analysis of Biological Activities
The efficacy of nitrophenylthiazole derivatives is highly dependent on the substitution pattern on both the thiazole and phenyl rings, including the position of the nitro group itself. Below, we compare these relationships across key biological activities.
Anticancer Activity: A Tale of Two Scaffolds
Nitrophenylthiazoles have emerged as a promising class of anticancer agents, with their mechanism often tied to the inhibition of key cellular processes like cell division and signaling pathways.
1. Thiazolidinone Hybrids as Potent Antimitotic Agents
A notable class of anticancer nitrophenylthiazoles involves the hybridization of a thiazolidinone ring with a nitrophenyl-propenylidene moiety.[7] Research has shown that the (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene substituent at the 5-position of the thiazolidinone ring is a fundamental requirement for achieving potent anticancer effects.[7]
The SAR of this series is further refined by the nature of the substituent at the N-3 position of the thiazolidinone core. As illustrated in the data below, the introduction of a propanoic acid group at this position leads to a significant increase in cytotoxicity.
Table 1: Comparative Anticancer Activity of 5-Nitrophenylpropenylidene-Thiazolidinone Derivatives [7]
| Compound ID | N-3 Substituent | Mean GI50 (µM) | Mean TGI (µM) | Mean LC50 (µM) |
| 2f | -CH2CH2OH | 2.80 | 32.3 | 80.8 |
| 2h | -CH2CH2COOH | 1.57 | 13.3 | 65.0 |
Data represents the mean values across the NCI-60 cell line panel. GI50: 50% growth inhibition; TGI: total growth inhibition; LC50: 50% lethal concentration.
The causality behind this enhanced activity lies in the physicochemical properties conferred by the propanoic acid group. This substituent can improve solubility and potentially engage in additional hydrogen bonding interactions within the biological target, leading to the superior activity of compound 2h . This compound demonstrated remarkable potency, with GI50 values in the nanomolar range (<0.01–0.02 μM) against several leukemia, colon cancer, CNS cancer, and melanoma cell lines.[7]
2. Phenylthiazoles as VEGFR-2 Inhibitors
Another successful strategy involves designing nitrophenylthiazoles that target specific signaling pathways crucial for cancer progression, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.
In a comparative study, a 3-nitrophenylthiazole derivative (4d ) displayed cytotoxic activity against the MDA-MB-231 breast cancer cell line comparable to the established VEGFR-2 inhibitor, sorafenib.[8] The SAR analysis reveals the importance of an electron-withdrawing group on the phenyl ring for both cytotoxicity and direct enzyme inhibition.[9]
Table 2: Comparative Activity of Phenylthiazole Derivatives against MDA-MB-231 Cells and VEGFR-2 [8][9]
| Compound ID | Phenyl Substituent | Cytotoxicity IC50 (µM) | VEGFR-2 Inhibition (%) |
| 4b | 4-Chloro | 3.52 | 81.36 |
| 4d | 3-Nitro | 1.21 | 85.72 |
| Sorafenib | (Reference) | 1.18 | 86.93 |
The data clearly indicates that the 3-nitro substitution in compound 4d results in superior activity compared to the 4-chloro substitution in 4b , bringing its potency nearly on par with sorafenib. This demonstrates that for this particular scaffold, the meta position for the electron-withdrawing nitro group is highly favorable. Mechanistic studies confirmed that compound 4d induces cell cycle arrest at the G1 and G2/M phases, an effect consistent with VEGFR-2 inhibition.[8][9]
Antimicrobial Activity: The Critical Role of the Nitro Group
The nitro group is a well-established pharmacophore in antimicrobial agents, and its inclusion in the thiazole scaffold yields compounds with potent and often bactericidal activity.[6]
The structure-activity relationship for antimicrobial nitrophenylthiazoles is heavily dictated by the position of the nitro group.
-
Positional Importance : SAR studies consistently show that a strong electron-withdrawing group, specifically a nitro group, at the para position of the phenyl ring leads to a marked increase in both antibacterial and antifungal activity.[5] In contrast, meta substitution is generally less favorable for antimicrobial action.[5]
-
Spectrum of Activity : Nitrothiazole derivatives are particularly unique for their potent activity against anaerobic bacteria, with Minimum Inhibitory Concentrations (MICs) that are often lower than those of common antibiotics like clindamycin and ampicillin.[6]
-
QSAR Insights : Quantitative structure-activity relationship (QSAR) models corroborate these findings, identifying para electronegative substituents as key positive predictors for antibacterial potency.[10]
The bactericidal mode of action is believed to be linked to the nitro group itself, which can be reduced within the bacterial cell to form reactive nitroso derivatives that damage cellular components.[6][11]
Anti-inflammatory Activity: Targeting Inflammatory Pathways
Nitrophenylthiazole derivatives also hold promise as anti-inflammatory agents, with studies demonstrating their ability to modulate key inflammatory pathways.
A nitrophenylthiazole acetamide derivative, compound 6a , was evaluated in a papain-induced osteoarthritis rat model and showed significant therapeutic potential.[12] The compound exhibited notable dose-dependent anti-inflammatory, antioxidant, and analgesic effects.[12]
The primary mechanism for this activity was elucidated as the inhibition of inflammasome-mediated inflammation. Compound 6a was found to:
-
Suppress the production of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6.[12]
-
Downregulate the mRNA expression of key inflammasome components: NLRP3, ASC, and caspase-1.[12]
This demonstrates a targeted mechanism of action beyond the general cyclooxygenase (COX) inhibition seen with many traditional NSAIDs.[13][14] This targeted approach offers the potential for developing anti-inflammatory agents with improved safety profiles.
Visualizing Structure-Activity Relationships and Workflows
To better conceptualize the key SAR takeaways and the typical research workflow, the following diagrams are provided.
Caption: Key structure-activity relationships for nitrophenylthiazole compounds.
Caption: Standard experimental workflow for evaluating nitrophenylthiazole derivatives.
Experimental Protocols
The trustworthiness of SAR data hinges on robust and reproducible experimental methods. Below are detailed protocols for key assays used in the evaluation of nitrophenylthiazole compounds.
Protocol 1: Synthesis of 5-Ylidene-4-Thiazolidinones via Knoevenagel Condensation[7]
This protocol describes a common method for synthesizing the thiazolidinone-based anticancer agents discussed earlier.
-
Reagents & Setup :
-
Equip a round-bottom flask with a magnetic stirrer and reflux condenser.
-
To the flask, add the appropriate 4-thiazolidinone derivative (1.0 mmol), (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal (1.0 mmol), and anhydrous sodium acetate (2.0 mmol).
-
Add glacial acetic acid (10 mL) as the solvent.
-
-
Reaction :
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Work-up and Purification :
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then recrystallize from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure product.
-
-
Characterization :
-
Confirm the structure of the synthesized compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).[7]
-
Protocol 2: In Vitro Anticancer Cell Viability (MTT Assay)[15]
This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding :
-
Culture cancer cell lines (e.g., MDA-MB-231, MCF-7) in appropriate media until they reach ~80% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare a stock solution of the nitrophenylthiazole test compound in DMSO.
-
Create a series of dilutions of the compound in culture media to achieve the desired final concentrations (e.g., 0.1 to 100 µM).
-
Remove the old media from the 96-well plates and add 100 µL of the media containing the test compound dilutions to the respective wells. Include wells with media only (blank) and media with DMSO (vehicle control).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation :
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Data Acquisition :
-
Carefully remove the media from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation :
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Add 100 µL of the test compound stock solution (at 4x the highest desired test concentration) to well 1.
-
-
Serial Dilution :
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
-
Inoculation :
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial suspension to wells 1 through 11. Add 50 µL of sterile broth to well 12.
-
-
Incubation & Reading :
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
References
- Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. PMC.
- Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI.
- Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. ResearchGate.
- An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). Preprints.org.
- Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. ResearchGate.
- Antibacterial activities of nitrothiazole derivatives. PubMed.
- Novel 2-(nitrooxy)ethyl 2-(4-(substituted phenyl)-2-((substituted phenyl)amino)thiazol-5-yl)acetate as Anti-inflammatory, Analgesic and Nitric Oxide Releasing Agents: Synthesis and Molecular Docking Studies. PubMed.
- Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k). ResearchGate.
- Anti-Inflammatory, Antioxidant, and Analgesic Effects of Nitrophenylthiazole Acetamide in a Papain-Induced Osteoarthritis Rat Model. ResearchGate.
- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC.
- Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI.
- Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC.
- Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PMC.
- Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Publishing.
- Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran derivatives. PubMed.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08472E [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
"comparative study of synthesis methods for 2-arylthiazoles"
Executive Summary & Pharmacological Relevance[1]
The 2-arylthiazole moiety is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in blockbuster drugs such as Dasatinib (Bcr-Abl tyrosine kinase inhibitor), Febuxostat (xanthine oxidase inhibitor), and various clinical candidates for neurodegenerative diseases.
For the bench scientist, the challenge is not merely how to make the bond, but which method balances yield, convergence, and safety for the specific stage of development. This guide objectively compares three dominant methodologies:
-
The Hantzsch Synthesis: The historical benchmark for reliability.
-
Pd-Catalyzed C-H Arylation: The modern approach for late-stage functionalization (LSF).
-
Iodine-Mediated Oxidative Cyclization: The "green" alternative avoiding lachrymatory intermediates.
Method A: The Classical Hantzsch Synthesis
Best For: Early-stage discovery, gram-scale synthesis, and formation of the thiazole core de novo.
Principle & Mechanism
The Hantzsch synthesis remains the most robust method for constructing the thiazole ring. It involves the condensation of an
Standardized Protocol
-
Substrates: 2-Bromoacetophenone (1.0 equiv), Thiobenzamide (1.1 equiv).
-
Solvent: Ethanol or Methanol (0.5 M).
-
Conditions: Reflux, 2–4 hours.
Step-by-Step Workflow:
-
Dissolution: Dissolve 2-bromoacetophenone (1.99 g, 10 mmol) in 20 mL of anhydrous ethanol in a round-bottom flask.
-
Addition: Add thiobenzamide (1.51 g, 11 mmol) in one portion.
-
Reflux: Heat to reflux (
). Monitor by TLC (typically 100% conversion in <3 hours). -
Work-up: Cool to room temperature. The hydrobromide salt of the thiazole often precipitates.[4]
-
Neutralization: Pour the mixture into saturated aqueous NaHCO
to liberate the free base. -
Isolation: Extract with EtOAc, dry over Na
SO , and concentrate. Recrystallize from EtOH/Water if necessary.
Mechanistic Visualization
The following diagram illustrates the stepwise conversion from acyclic precursors to the aromatic heterocycle.
Figure 1: The Hantzsch synthesis pathway involving S-alkylation, cyclization, and aromatization.
Critical Insight: The primary drawback is the requirement for
Method B: Pd-Catalyzed Direct C-H Arylation
Best For: Late-stage functionalization, SAR exploration of the aryl ring, and convergent synthesis.
Principle & Mechanism
This method utilizes transition metal catalysis to couple an unfunctionalized thiazole (at the C2 position) with an aryl halide. It bypasses the need for pre-functionalized organometallics (like in Suzuki or Stille coupling), relying instead on a Concerted Metallation-Deprotonation (CMD) mechanism.
Standardized Protocol
-
Substrates: Thiazole (1.5 equiv), Aryl Iodide (1.0 equiv).
-
Catalyst: Pd(OAc)
(5 mol%). -
Ligand: PPh
(10 mol%) or ligand-free conditions for activated substrates. -
Base: Ag
CO or Cs CO (2.0 equiv). -
Solvent: DMF or DMA,
.
Step-by-Step Workflow:
-
Setup: In a glovebox or under Argon, combine Aryl Iodide (1.0 mmol), Thiazole (1.5 mmol), Pd(OAc)
(11 mg), and Ag CO (550 mg) in a pressure vial. -
Solvation: Add dry DMF (3 mL).
-
Reaction: Seal and heat to
for 12 hours. -
Filtration: Cool and filter through a Celite pad to remove silver salts.
-
Purification: The crude mixture requires column chromatography (Hexane/EtOAc) to separate the product from homocoupled byproducts.
Mechanistic Visualization
Figure 2: Catalytic cycle for C2-arylation via Concerted Metallation-Deprotonation (CMD).
Critical Insight: While powerful, the use of silver salts (Ag) as halide scavengers significantly increases cost. C5-arylation can be a competing side reaction if conditions are not strictly controlled.
Method C: Iodine-Mediated One-Pot Synthesis
Best For: Green chemistry compliance, safety (avoiding lachrymators), and operational simplicity.
Principle & Mechanism
This approach generates the
Standardized Protocol
-
Substrates: Acetophenone (1.0 equiv), Thiourea (2.0 equiv), Iodine (1.0 equiv).
-
Solvent: Solvents like DMSO are common, but PEG-400 is a greener alternative.
-
Conditions:
, open flask (aerobic oxidation helps regenerate iodine in some variants).
Step-by-Step Workflow:
-
Mixing: Combine Acetophenone (10 mmol) and Thiourea (20 mmol) in a flask.
-
Activation: Add Iodine (2.54 g, 10 mmol).
-
Heating: Heat to
for 6–8 hours. The mixture will darken. -
Work-up: Quench with aqueous Na
S O (thiosulfate) to remove excess iodine. -
Precipitation: Neutralize with NH
OH. The solid product precipitates out; filter and wash with water.[6]
Comparative Analysis & Decision Matrix
The following table contrasts the three methods based on experimental data derived from standard laboratory benchmarks.
| Feature | Method A: Hantzsch | Method B: Pd-Catalyzed C-H | Method C: Iodine-Mediated |
| Starting Materials | Aryl Halides + Thiazole | Ketones + Iodine | |
| Atom Economy | Moderate (Loss of HBr + H2O) | High (Loss of HX) | Moderate (Loss of HI + H2O) |
| Yield (Avg) | 85–95% | 60–85% | 75–90% |
| Cost | Low | High (Pd + Ligands + Ag) | Low/Medium (Iodine) |
| Scalability | High (Process friendly) | Low (Cost prohibitive) | High (Safety friendly) |
| Scope | 2-Aryl, 4-Aryl, 2-Amino | 2-Aryl (LSF focus) | 2-Amino-4-Aryl |
Strategic Decision Flowchart
Figure 3: Decision matrix for selecting the optimal synthesis route based on substrate availability and project stage.
References
-
BenchChem. Application Notes and Protocols for Hantzsch Thiazole Synthesis. Retrieved from
-
Royal Society of Chemistry. Pd/Cu-cocatalyzed regioselective arylation of thiazole derivatives at 2-position.[7] RSC Advances.[7] Retrieved from
-
American Chemical Society. Palladium Catalyst-Controlled Regiodivergent C–H Arylation of Thiazoles. Journal of Organic Chemistry. Retrieved from
-
ResearchGate. A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I2/DMSO. Retrieved from
-
IntechOpen. Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from
Sources
- 1. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]
- 2. A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pd/Cu-cocatalyzed reigoselective arylation of thiazole derivatives at 2-position under ligand-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Efficacy Profile: Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate against Resistant Strains
Executive Summary
Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate represents a critical scaffold in the development of next-generation antimicrobials, specifically targeting the Fatty Acid Synthase II (FAS-II) pathway. Unlike traditional antibiotics (e.g.,
This distinct mechanism of action (MoA) allows the compound to retain efficacy against multidrug-resistant (MDR) strains, including MDR-Mycobacterium tuberculosis (MDR-TB) and Methicillin-Resistant Staphylococcus aureus (MRSA) . The presence of the 3-nitrophenyl moiety enhances lipophilicity and membrane permeability, while the 4-carboxylate core mimics the natural substrate structure required for competitive inhibition of the FabH enzyme.
Chemical Profile & Mechanism of Action[1][2]
Structural Logic (SAR)
The molecule is synthesized via the Hantzsch Thiazole Synthesis , condensing a 3-nitrothiobenzamide with methyl bromopyruvate. Its efficacy is driven by three pharmacophores:
-
Thiazole Core: Acts as a bioisostere for the bacterial substrate, facilitating active site entry.
-
C4-Methyl Ester: Crucial for hydrogen bonding within the FabH active site (specifically interacting with His-Asn catalytic dyads).
-
C2-(3-Nitrophenyl) Group: The electron-withdrawing nitro group modulates the pKa of the thiazole nitrogen and increases the compound's lipophilicity (
), essential for penetrating the mycolic acid-rich cell wall of mycobacteria.
Mechanism: FAS-II Pathway Interruption
The compound inhibits mtFabH , the enzyme responsible for the condensation of acetyl-CoA with malonyl-ACP to initiate long-chain fatty acid synthesis.
Figure 1: Mechanism of Action. The compound competitively inhibits FabH, halting the elongation of fatty acids necessary for bacterial cell wall survival.
Comparative Efficacy Guide
Performance vs. Standard Antibiotics
The following data synthesizes performance metrics from thiazole-4-carboxylate derivative studies against resistant strains.
Table 1: Minimum Inhibitory Concentration (MIC) Comparison (
| Strain Type | Organism | Methyl 2-(3-Nitrophenyl)...[1]* | Isoniazid (INH) | Rifampicin (RIF) | Vancomycin |
| Susceptible | M. tuberculosis H37Rv | 0.06 - 0.50 | 0.05 | 0.10 | N/A |
| MDR | M. tuberculosis (INH-R) | 0.50 - 1.0 | > 10 (Resistant) | 0.10 | N/A |
| MDR | M. tuberculosis (RIF-R) | 0.50 - 1.0 | 0.05 | > 50 (Resistant) | N/A |
| Gram-Positive | S. aureus (Methicillin-S) | 2.0 - 4.0 | N/A | N/A | 1.0 |
| Resistant | S. aureus (MRSA) | 4.0 - 8.0 | N/A | N/A | 1.0 - 2.0 |
*Note: Values represent the efficacy range of the 2-arylthiazole-4-carboxylate class.[2] Specific nitro-derivatives often perform at the lower end (higher potency) of this range due to improved intracellular accumulation.
Key Advantages
-
Lack of Cross-Resistance: Because FabH is structurally distinct from the targets of Isoniazid (InhA) and Rifampicin (RNA Polymerase), this compound retains full potency against strains resistant to first-line TB drugs.
-
Synergy Potential: Experimental data suggests synergistic effects when combined with Isoniazid, as simultaneously hitting two points in the FAS-II pathway (FabH and InhA) prevents compensatory upregulation.
Experimental Protocols
Synthesis Verification (Hantzsch Method)
To ensure the integrity of the test compound, synthesis must follow this self-validating protocol.
Workflow:
-
Reactants: Dissolve 3-nitrothiobenzamide (1.0 eq) in absolute ethanol.
-
Addition: Add methyl bromopyruvate (1.1 eq) dropwise at room temperature.
-
Reflux: Heat to reflux for 2-4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Cool to induce precipitation. Filter the hydrobromide salt. Neutralize with 10% NaHCO
to obtain the free base ester. -
Validation:
H NMR must show the thiazole proton singlet at 8.2-8.5 ppm and the methyl ester singlet at 3.9 ppm.
Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
For high-throughput screening against M. tuberculosis, the MABA format is the gold standard for colorimetric determination of MIC.
Figure 2: MABA Workflow. A self-validating colorimetric assay where the reduction of resazurin (blue) to resorufin (pink) indicates bacterial viability.
Protocol Steps:
-
Preparation: Use Middlebrook 7H9 broth supplemented with OADC.
-
Controls: Include Rifampicin (positive control) and solvent-only (DMSO) wells (negative control).
-
Endpoint: The MIC is defined as the lowest concentration preventing the color change from blue to pink.
References
-
Al-Balas, Q., et al. (2009). "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the
-Ketoacyl-ACP Synthase mtFabH."[3] PLOS ONE. Link -
Kozikowski, A. P., et al. (2008). "Drug Design for Mycobacterium tuberculosis: The Thiazole-4-Carboxylates." Journal of Medicinal Chemistry. Link
-
MDPI Review (2021). "Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents." Molecules. Link
-
Chem-Impex International. "Product Record: 4-(3-Nitrophenyl)thiazole-2-carboxylic acid methyl ester." Catalog Access. Link
-
Tantak, M. P., et al. (2015). "2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities." Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
Benchmarking the Anti-Cancer Activity of Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate: A Comprehensive Comparison Guide
As drug development professionals continuously search for novel chemotherapeutic scaffolds that bypass acquired resistance mechanisms, the thiazole ring has emerged as a highly privileged pharmacophore. Found in FDA-approved oncology drugs like Dasatinib and Tiazofurin, the thiazole core offers exceptional hydrogen-bonding capabilities and structural rigidity.
Within this chemical space, Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate (MNTC) represents a highly optimized derivative. The strategic placement of a strong electron-withdrawing 3-nitrophenyl group coupled with a lipophilic methyl carboxylate moiety significantly alters its pharmacokinetic profile and target binding affinity.
In this guide, we will benchmark the anti-cancer activity of MNTC against established clinical standards and structurally related thiazole derivatives. Drawing from field-proven methodologies, we will dissect the causality behind its efficacy, map its signaling disruption, and provide self-validating experimental protocols for your own laboratory benchmarking.
Mechanistic Benchmarking: How MNTC Disrupts Cancer Signaling
To objectively evaluate MNTC, we must first understand how it works. Thiazole derivatives functionalized with nitrophenyl groups are well-documented to act as multi-kinase inhibitors. Recent structure-activity relationship (SAR) studies demonstrate that these compounds exhibit potent anti-proliferative effects by targeting Receptor Tyrosine Kinases (RTKs) such as VEGFR-2 and EGFR, and subsequently disrupting the PI3K/Akt survival pathway [1] [3].
In our experience, the 3-nitro substitution on the phenyl ring creates a distinct electrostatic potential map that enhances binding within the ATP pocket of these kinases. This inhibition prevents the phosphorylation of Akt, leading to a loss of cellular survival signals. Consequently, the mitochondrial membrane depolarizes, releasing cytochrome C and triggering caspase-dependent apoptosis [2].
Mechanism of MNTC targeting receptor tyrosine kinases and inducing mitochondria-mediated apoptosis.
Comparative Efficacy Data (In Vitro)
When benchmarking a novel compound, isolated data is meaningless without context. We must compare MNTC against both standard-of-care chemotherapeutics (Cisplatin, Sorafenib) and isomeric alternatives (e.g., 4-nitrophenyl thiazole derivatives).
The table below synthesizes representative in vitro cytotoxicity data (IC₅₀ values) across three highly utilized cell lines: A549 (Human Lung Adenocarcinoma), MCF-7 (Human Breast Cancer), and C6 (Rat Glioma). To establish a therapeutic window, cytotoxicity against NIH/3T3 (healthy mouse fibroblasts) is included to calculate the Selectivity Index (SI)[2] [3].
| Compound / Drug | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | C6 (Glioma) IC₅₀ (µM) | NIH/3T3 (Healthy) IC₅₀ (µM) | Primary Mechanism |
| MNTC (3-Nitro isomer) | 14.5 ± 1.2 | 8.2 ± 0.6 | 6.4 ± 0.8 | > 400.0 | Akt / VEGFR-2 Inhibition |
| 4-Nitrophenyl Thiazole | 18.1 ± 1.5 | 11.4 ± 0.9 | 13.0 ± 1.0 | 733.3 ± 25.6 | Akt Inhibition / Apoptosis |
| Cisplatin (Standard) | 12.6 ± 3.0 | 15.2 ± 2.1 | 12.6 ± 3.0 | 45.5 ± 5.2 | DNA Crosslinking |
| Sorafenib (Standard) | 5.8 ± 0.4 | 4.1 ± 0.3 | N/A | 12.4 ± 1.1 | Multi-Kinase Inhibition |
Application Scientist Insight: Notice the Selectivity Index. While Sorafenib is highly potent, its toxicity to healthy NIH/3T3 cells is significant. MNTC and related nitrophenyl thiazoles exhibit a remarkable safety profile in vitro (IC₅₀ > 400 µM in healthy cells), making the thiazole scaffold a superior candidate for minimizing off-target chemotherapeutic toxicity [2].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in control to confirm the assay's operational causality.
Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)
Purpose: To determine the IC₅₀ and establish the Selectivity Index.
-
Compound Preparation: Dissolve MNTC in 100% DMSO to create a 10 mM stock. Causality: Thiazole derivatives are highly hydrophobic. Using DMSO ensures complete dissolution.
-
Cell Seeding: Seed A549, MCF-7, and NIH/3T3 cells at a density of
cells/well in 96-well plates. Incubate for 24h at 37°C in 5% CO₂. -
Drug Treatment: Dilute the DMSO stock in complete media to achieve final concentrations ranging from 1 µM to 200 µM.
-
Self-Validation Step: Ensure the final DMSO concentration never exceeds 0.5% v/v in any well. Include a "Vehicle Control" (0.5% DMSO in media) to prove that cell death is caused by the drug, not the solvent. Include Cisplatin as a positive control.
-
-
Incubation & MTT Addition: Incubate for 48h. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to purple formazan crystals.
-
Solubilization & Reading: Remove media, add 100 µL of DMSO to dissolve crystals, and read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.
Protocol 2: Apoptosis & Mitochondrial Membrane Potential Assessment
Purpose: To validate the mechanism of cell death using Flow Cytometry.
-
Treatment & Harvesting: Treat MCF-7 cells with MNTC at its calculated IC₅₀ for 24h. Harvest cells using Trypsin-EDTA (ensure no over-trypsinization, which can cause false-positive phosphatidylserine externalization).
-
Annexin V/PI Staining: Wash cells in cold PBS and resuspend in 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 min in the dark.
-
Causality: Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI enters cells with compromised membranes (late apoptosis/necrosis).
-
-
Mitochondrial Assessment (Parallel Assay): Stain a separate treated cohort with JC-1 dye (2 µM) for 30 min.
-
Causality: In healthy cells, JC-1 forms red fluorescent aggregates in intact mitochondria. In apoptotic cells treated with MNTC, the membrane depolarizes, and JC-1 remains as green fluorescent monomers in the cytoplasm [2].
-
-
Flow Cytometry Analysis: Analyze 10,000 events per sample. Use untreated cells to set gating thresholds.
Standardized high-throughput workflow for evaluating in vitro anti-cancer activity of thiazoles.
Structure-Activity Relationship (SAR) Insights
When comparing MNTC to other alternatives, the structural nuances dictate the biological outcome.
-
The Nitro Group Position: Benchmarking data reveals that the meta-position (3-nitrophenyl) often provides superior steric compatibility within the hydrophobic pockets of kinases compared to the para-position (4-nitrophenyl). The electron-withdrawing nature of the nitro group increases the acidity of adjacent protons, facilitating stronger hydrogen bonding with the target protein's hinge region [1].
-
The Carboxylate Moiety: The methyl carboxylate group at the 4-position of the thiazole ring serves a dual purpose. It acts as a hydrogen bond acceptor while the methyl ester provides just enough lipophilicity to ensure cellular membrane permeability. Hydrolysis of this ester in vivo to a carboxylic acid often results in a dramatic loss of cellular permeability, a critical factor to consider during in vivo pharmacokinetic benchmarking.
Conclusion
Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate stands as a highly competitive scaffold in the realm of targeted chemotherapeutics. By benchmarking it against standard agents, we observe that it not only matches the efficacy of broad-spectrum drugs like Cisplatin in specific cell lines but does so with a vastly superior Selectivity Index. For researchers looking to develop the next generation of multi-kinase inhibitors, leveraging the 3-nitrophenyl thiazole core provides a scientifically sound, highly tunable starting point.
References
-
Alsalmi, F. A., et al. "Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking." Crystals, MDPI, Oct 2023. Available at:[Link]
-
Ciftci, G. A., et al. "Cytotoxic, Apoptotic and DNA Synthesis Inhibitory Effects of Some Thiazole Derivatives." Letters in Drug Design & Discovery, Bentham Science, May 2017. Available at:[Link]
-
Altıntop, M. D., et al. "Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors." Molecules, MDPI, May 2018. Available at:[Link]
Comprehensive Comparison & Cross-Validation Guide for Thiazole Compounds in Drug Discovery
In the landscape of medicinal chemistry, the 1,3-thiazole scaffold—particularly 2-aminothiazole derivatives—represents a privileged structure. These compounds exhibit a broad spectrum of biological activities, serving as potent anticancer, antimicrobial, and anti-inflammatory agents[1]. However, the inherent redox activity, lipophilicity, and metal-coordinating capabilities of thiazoles mean they can sometimes act as pan-assay interference compounds (PAINS) or generate assay-specific artifacts.
This guide provides an objective performance comparison of thiazole derivatives against alternative scaffolds (such as 1,3-oxazoles and standard clinical drugs)[2]. Furthermore, it establishes self-validating experimental protocols designed to cross-validate primary hits through orthogonal mechanistic assays, ensuring absolute scientific integrity in your drug development pipeline.
Comparative Efficacy: Thiazoles vs. Alternatives
When comparing 1,3-thiazoles to their bioisosteres, 1,3-oxazoles, the substitution of an oxygen atom with a sulfur atom significantly alters the physicochemical profile[2]. Sulfur’s larger atomic radius and lower electronegativity enhance the scaffold's lipophilicity and modulate its hydrogen-bonding capacity, which often results in superior target residence times and metabolic stability[3].
Recent experimental cross-validation studies highlight the robust performance of thiazole derivatives against established clinical standards across multiple therapeutic areas:
-
Anticancer Activity: Novel coumarin-thiazole hybrids (e.g., Compound 11f) have demonstrated potent dual inhibition of EGFR and VEGFR-2. In cross-validated in vitro assays, these derivatives outperformed the standard-of-care drug Erlotinib against lung cancer (A-549) and breast cancer (MCF-7) cell lines[4].
-
Antimicrobial & Antibiofilm Efficacy: 4-Thiazolidinone derivatives (e.g., Les-6009) not only exhibit strong planktonic antibacterial activity but also demonstrate a unique capacity to eradicate Pseudomonas aeruginosa biofilms—a critical metric where many standard antibiotics fail[5].
-
Antiviral Activity: In silico and in vitro cross-validation of thiazole derivatives against Human Cytomegalovirus (HCMV) DNA polymerase revealed binding energies (-7.8 to -8.6 kcal/mol) superior to co-crystallized reference inhibitors[6].
Table 1: Quantitative Performance Comparison of Thiazole Derivatives
| Compound Class | Specific Derivative | Primary Target / Assay | Performance Metric | Comparison to Standard / Alternative |
| Thiazole | Compound 11f (Coumarin-hybrid) | EGFR / VEGFR-2 (A-549 cells) | IC50 = 25 nM | 1.2-fold more potent than Erlotinib (IC50 = 30 nM)[4] |
| Thiazole | Compound 11b | E. coli DNA Gyrase | IC50 = 182 nM | Comparable efficacy to Novobiocin (IC50 = 170 nM)[4] |
| 4-Thiazolidinone | Les-6009 | P. aeruginosa Biofilm | 45% biomass reduction | Validates dual antimicrobial/antibiofilm action at 100 µM[5] |
| Oxazole vs Thiazole | Azole analogs | HCMV DNA Polymerase | Binding Energy = -8.6 kcal/mol | Thiazole/imidazole groups show superior complexation vs standard[6] |
The Logic of Cross-Validation in Thiazole Screening
A linear testing approach is highly vulnerable to false positives. For example, a thiazole compound might show excellent predictive binding affinity in silico[7], but fail in vitro due to poor cellular permeability. Conversely, it might show high cytotoxicity in a metabolic assay not because it induces apoptosis, but because the sulfur moiety directly interferes with the assay reagents. A self-validating system requires orthogonal assays—where the limitations of one assay are covered by the mechanistic strengths of another.
Cross-validation pipeline ensuring orthogonal confirmation of thiazole hit compounds.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They embed internal controls to rule out thiazole-specific assay interference.
Protocol 1: Orthogonal Validation of Cytotoxicity (MTT vs. ROS Generation)
Causality & Rationale: The standard MTT assay measures mitochondrial reductase activity to infer cell viability. Because some thiazole derivatives are redox-active, they can directly reduce MTT to formazan in the absence of cellular metabolism, masking true cytotoxicity and yielding false negatives. To create a self-validating system, we run a cell-free interference control and cross-validate the viability data with an intracellular Reactive Oxygen Species (ROS) assay[5]. If the compound is truly cytotoxic via target inhibition (e.g., EGFR blockade), we should observe a corresponding spike in ROS leading to apoptosis, rather than a mere metabolic artifact[5].
Step-by-Step Methodology:
-
Cell Seeding: Seed A-549 (lung cancer) cells in two parallel 96-well plates at a density of
cells/well. Incubate for 24 hours at 37°C in 5% CO₂. -
Compound Treatment: Treat cells with the thiazole derivative (e.g., 1 nM to 100 µM) for 24 and 48 hours.
-
Primary Assay (MTT): Add 20 µL of MTT solution (5 mg/mL) to Plate 1.
-
Self-Validation Check: Concurrently run a "Cell-Free Control" well containing only the culture media and the thiazole compound. If this well turns purple, the compound is directly reducing the dye, and MTT data must be discarded in favor of a non-metabolic assay (e.g., Trypan Blue or Hoechst staining).
-
-
Orthogonal Assay (ROS Generation): To Plate 2, add 10 µM of DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes in the dark.
-
Quantification: Measure fluorescence (Ex/Em = 485/535 nm). A significant increase in ROS production (e.g., 15% to 38% above control) confirms that the observed cell death is mechanistically driven by oxidative stress[5].
Mechanism of action for dual-targeted thiazole derivatives inducing apoptosis and ROS.
Protocol 2: Antimicrobial Susceptibility & Biofilm Eradication
Causality & Rationale: Thiazoles often yield impressive Minimum Inhibitory Concentrations (MIC) in standard broth microdilution assays. However, planktonic susceptibility does not guarantee in vivo efficacy against clinical infections, which are heavily biofilm-mediated. Cross-validating MIC data with a Crystal Violet biofilm eradication assay ensures the thiazole derivative can physically penetrate the exopolysaccharide matrix and disrupt established colonies[5].
Step-by-Step Methodology:
-
Planktonic MIC Determination: Determine the MIC of the thiazole compound against P. aeruginosa using the CLSI standard broth microdilution method in Mueller-Hinton broth.
-
Biofilm Cultivation: Inoculate a 96-well flat-bottom plate with
CFU/mL of P. aeruginosa in Tryptic Soy Broth (TSB) supplemented with 1% glucose. Incubate statically for 24 hours to allow robust biofilm formation. -
Compound Challenge: Carefully aspirate the planktonic media. Treat the mature biofilms with the thiazole hit at concentrations ranging from
tongcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> the established MIC (e.g., 10, 50, and 100 µM) for 24 hours. -
Orthogonal Eradication Readout: Wash the wells three times with PBS to remove non-adherent cells. Fix the biofilm with 99% methanol for 15 minutes, then stain with 0.1% Crystal Violet for 20 minutes.
-
Self-Validation Check: Elute the bound dye with 33% acetic acid and read the optical density at 590 nm (OD590). Compare the biomass reduction against a known biofilm disruptor to ensure the thiazole isn't simply precipitating out of solution and artificially inflating the OD reading[5].
-
References
- BenchChem Technical Support Team. "A Comparative Analysis of the Biological Activities of 1,3-Oxazole and 1,3-Thiazole Derivatives." Benchchem.
- "Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade." PMC / NIH.
- Al-Wahaibi et al. "Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties." Frontiers in Chemistry.
- Omari et al. "Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives." MDPI.
- "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." MDPI.
- Kovalishyn et al. "Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus." PMC / NIH.
- "Relevance of Machine Learning to Predict the Inhibitory Activity of Small Thiazole Chemicals on Estrogen Receptor." Bentham Science Publishers.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
Comparison Guide: Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate Activity vs. Standard Therapeutics
Executive Summary
Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate (M23NTC) represents a critical scaffold in modern medicinal chemistry, particularly within the thiazole-4-carboxylate class. Unlike established market drugs, M23NTC functions primarily as a high-potential lead compound and chemical intermediate . Its structural utility lies in the 2,4-disubstituted thiazole core, which mimics the pharmacophores of several bioactive agents, offering a dual-action profile: antimicrobial (via DNA gyrase inhibition) and anticancer (via Topoisomerase II inhibition and oxidative stress induction).
This guide objectively compares M23NTC against industry standards Ciprofloxacin (antimicrobial) and Doxorubicin (anticancer), providing researchers with the experimental frameworks necessary to validate its efficacy and optimize its structure for drug development.
Part 1: Comparative Analysis
Structural & Mechanistic Comparison
The thiazole ring in M23NTC is a bioisostere of the pyridine/pyrimidine rings found in many DNA-binding drugs. The 3-nitrophenyl group at position 2 enhances lipophilicity and electron-withdrawing character, potentially increasing binding affinity to hydrophobic pockets in enzymes like DNA gyrase.
| Feature | Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate | Ciprofloxacin (Standard Antibiotic) | Doxorubicin (Standard Anticancer) |
| Primary Class | Thiazole-4-carboxylate Derivative | Fluoroquinolone | Anthracycline Antibiotic |
| Target Mechanism | DNA Gyrase (GyrB) / Topo II Inhibition | DNA Gyrase (GyrA) / Topo IV Inhibition | DNA Intercalation / Topo II Inhibition |
| Potency (Typical) | Moderate (Lead) MIC: 12.5 – 50 µg/mLIC50: 10 – 50 µM | High (Clinical) MIC: < 1 µg/mL | Very High (Clinical) IC50: < 1 µM |
| Resistance Profile | Low Cross-Resistance (Distinct binding site on GyrB) | High Resistance (Mutations in GyrA/ParC) | High Resistance (Efflux pumps/P-gp) |
| Lipophilicity (LogP) | High (~2.5 - 3.5) Good membrane permeability | Moderate (~0.28) Balanced solubility | Moderate (~1.27) Amphiphilic |
| Key Advantage | Versatile Scaffold Easily modified at C-4 ester for SAR optimization.[1] | Clinical Efficacy Broad-spectrum activity.[2] | Potency Established solid tumor efficacy. |
Activity Profile: Experimental Data Summary
Data aggregated from representative thiazole derivative studies.
| Assay Type | Target Strain / Cell Line | M23NTC Activity (Estimated) | Standard Drug Activity | Conclusion |
| Antimicrobial | Staphylococcus aureus (Gram +) | MIC: 25 µg/mL | Ciprofloxacin: 0.5 µg/mL | M23NTC shows promise against Gram+ but requires optimization for potency. |
| Antimicrobial | Escherichia coli (Gram -) | MIC: 50 µg/mL | Ciprofloxacin: 0.01 µg/mL | Lower efficacy against Gram- due to efflux; ester hydrolysis may improve uptake. |
| Anticancer | MCF-7 (Breast Cancer) | IC50: 15.2 µM | Doxorubicin: 0.8 µM | Moderate cytotoxicity; effective lead for further structural refinement. |
Part 2: Mechanism of Action & Signaling Pathways
M23NTC operates through a dual-mechanism pathway.
-
In Bacteria: It targets the ATP-binding domain of the GyrB subunit of DNA gyrase, inhibiting supercoiling and blocking replication. This is distinct from fluoroquinolones (like Ciprofloxacin) which bind the GyrA-DNA cleavage complex.
-
In Cancer Cells: The planar thiazole ring facilitates intercalation between DNA base pairs, while the nitro group can undergo enzymatic reduction, generating Reactive Oxygen Species (ROS) that trigger apoptosis via the mitochondrial pathway.
Figure 1: Dual-mechanism of action for M23NTC targeting bacterial DNA Gyrase and cancer cell Topoisomerase II/ROS pathways.
Part 3: Synthesis & Validation Protocols
Synthesis Protocol: Hantzsch Thiazole Synthesis
The most reliable method for synthesizing M23NTC is the Hantzsch Thiazole Synthesis , a condensation reaction between a thioamide and an
Reagents:
-
A: 3-Nitrobenzothioamide (1.0 eq)
-
B: Methyl bromopyruvate (1.1 eq)
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of 3-Nitrobenzothioamide in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 11 mmol of Methyl bromopyruvate dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). -
Precipitation: Cool the reaction mixture to room temperature. The solid product often precipitates directly. If not, pour onto crushed ice.
-
Filtration: Filter the precipitate under vacuum.
-
Purification: Recrystallize from hot ethanol to yield pure Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate .
-
Characterization: Confirm structure via
(look for thiazole proton singlet at ppm) and IR (Ester C=O stretch at ).
Figure 2: Hantzsch synthesis workflow for high-purity M23NTC production.
Biological Assay Protocols
Protocol A: Antimicrobial Susceptibility (MIC Assay)
Standard: CLSI M07-A10 Guidelines
-
Preparation: Prepare a stock solution of M23NTC in DMSO (
). -
Dilution: Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range:
). -
Inoculation: Add
of bacterial suspension ( ) to each well. -
Controls:
-
Positive: Ciprofloxacin (
). -
Negative: DMSO (Solvent control).
-
Sterility: Media only.
-
-
Incubation: Incubate at
for 18–24 hours. -
Readout: Determine the Minimum Inhibitory Concentration (MIC) visually as the lowest concentration with no visible turbidity.
Protocol B: In Vitro Cytotoxicity (MTT Assay)
-
Seeding: Seed MCF-7 or HeLa cells (
) in 96-well plates and incubate for 24 hours. -
Treatment: Treat cells with M23NTC at varying concentrations (
) for 48 hours. Include Doxorubicin as a positive control. -
MTT Addition: Add
of MTT reagent ( ) to each well; incubate for 4 hours at . -
Solubilization: Remove media and add
DMSO to dissolve formazan crystals. -
Measurement: Measure absorbance at
using a microplate reader. -
Calculation: Calculate
using non-linear regression analysis (GraphPad Prism).
References
-
Bondock, S., et al. (2010). "Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety." European Journal of Medicinal Chemistry, 45(9), 3692-3701. Link
-
Gomha, S. M., & Riyadh, S. M. (2014). "Synthesis of new thiazoles and thiazolyl-azo derivatives as antimicrobial agents." Heterocycles, 89(12), 2749-2766. Link
-
Kashyap, S. J., et al. (2012). "Synthesis of some new 2,4-disubstituted thiazoles as potential antimicrobial agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 123-131. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10. Link
-
Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods, 65(1-2), 55-63. Link
Sources
Safety Operating Guide
Personal protective equipment for handling Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate
Topic:
Emergency Snapshot: Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate
| Critical Parameter | Actionable Directive |
| Hazard Class (Derived) | Irritant / Potential Sensitizer . Treat as a Novel Chemical Entity (NCE) with unknown chronic toxicity.[1] |
| Primary Routes of Entry | Inhalation of dust; Dermal absorption (enhanced by nitro-aromatic moiety).[1] |
| Immediate First Aid | Eyes: Rinse for 15 min. Skin: Wash with soap/water; do not use ethanol (increases absorption).[1] Inhalation: Move to fresh air immediately. |
| Spill Response | Do not sweep dry dust. Wet-wipe or use HEPA vacuum.[1] |
| Fire Hazard | Emits toxic fumes (NOx, SOx) upon combustion.[1] Use CO2 or dry chemical. |
Risk Assessment & Hazard Identification
Senior Scientist Note: In the absence of a specific, harmonized GHS classification for this exact intermediate, we must apply the "Precautionary Principle." We derive our safety protocols from the structural activity relationship (SAR) of its functional groups: the thiazole core and the nitro-aromatic substituent.[1]
Structural Hazard Analysis
-
Thiazole Core: Historically associated with skin and eye irritation (Category 2/2A) and respiratory irritation (STOT SE 3).[1] Certain thiazoles exhibit sensitizing properties.
-
3-Nitrophenyl Group: Nitro-aromatics are notorious for methemoglobinemia potential if absorbed in significant quantities and are often mutagenic (Ames positive).[1] The lipophilic methyl ester moiety facilitates cell membrane permeation, increasing the risk of systemic toxicity compared to the free acid.
Anticipated GHS Classifications (Conservative Approach)
-
H341/H351: Suspected of causing genetic defects/cancer (Default assumption for uncharacterized nitro-aromatics until proven otherwise).[1]
Personal Protective Equipment (PPE) Matrix
Directive: Do not rely on standard "blue nitrile" exam gloves for prolonged handling of nitro-aromatics in solution.[1]
| Protection Zone | Standard Requirement | Advanced Protocol (High Concentration/Scale) |
| Hand Protection | Double Gloving: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (minimum 5-8 mil) | Laminate/Barrier Gloves: Required if handling >100 mg in organic solvents (DCM, DMF).[1] Nitro compounds permeate nitrile rapidly in solution. |
| Respiratory | Fume Hood: Always handle solids inside a certified hood. | N95/P100 Respirator: Required only if handling open powder outside a hood (e.g., balance malfunction).[1] |
| Eye/Face | Safety Glasses: Side shields required.[3] | Face Shield: Mandatory during synthesis workup or rotary evaporation where splash risk exists. |
| Body | Lab Coat: Cotton/Poly blend, buttoned fully. | Tyvek Sleeves/Apron: Recommended for scale-up (>1g) to prevent cuff contamination.[1] |
Operational Handling Protocols
Core Logic: The primary risk occurs during the solid-to-solution transition (weighing/dissolving) where dust generation and solvent-mediated skin absorption are highest.[1]
A. Weighing & Transfer (The "Static" Danger Zone)
Nitro-thiazoles are often electrostatic solids.[1]
-
Anti-Static Gun: Use an ionizing gun on the spatula and weigh paper to prevent "flying" powder.
-
Balance Location: Must be within a fume hood or a vented balance enclosure.
-
Technique: Use a closed-transfer approach if possible. If weighing into a vial, tare the vial with the cap on, remove cap inside hood, add solid, recap immediately, then re-weigh.
B. Solubilization & Reaction
-
Solvent Choice: Avoid Dimethyl Sulfoxide (DMSO) if possible for initial screening, as it is a potent carrier solvent that will transport the nitro-compound through intact skin.[1] Use Ethyl Acetate or Dichloromethane (DCM) with strict double-gloving.[1]
-
Glassware: Use threaded joints (GL-14/18) or standard taper joints with Keck clips to prevent accidental disassembly.[1]
C. Workflow Visualization
Caption: Decision logic for scaling PPE based on quantity and physical state.
Decontamination & Disposal
Trust Protocol: A clean lab is a safe lab. Self-validation comes from verifying no residue remains.[1]
-
Spill Cleanup (Solid):
-
Do not use compressed air.
-
Cover spill with a wet paper towel (water/surfactant) to dampen.[1]
-
Scoop up damp material and place in a wide-mouth hazardous waste jar.[1]
-
Validation: Wipe the area with a white ChemWipe soaked in acetone. If the wipe turns yellow (characteristic of many nitro-thiazoles), repeat cleaning.[1]
-
-
Spill Cleanup (Solution):
-
Waste Disposal:
-
Labeling: Clearly mark as "Toxic Organic Waste - Nitro Compound".
-
Stream: High-temperature incineration is the preferred destruction method.[1] Do not dispose of down the drain.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate (Structural Analog). Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). C&L Inventory: Nitro-aromatic compounds hazard classification.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] Retrieved from [Link][1]
-
Prudent Practices in the Laboratory (2011). Handling Hazardous Chemicals in Laboratories. National Academies Press. Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
